Androst-4-ene-3alpha,17beta-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTWKVFKBPAFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859587 | |
| Record name | Androst-4-ene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Androst-4-ene-3α,17β-diol
This technical guide provides a comprehensive overview of the synthesis pathway for Androst-4-ene-3α,17β-diol, a steroid of interest to researchers, scientists, and drug development professionals. The synthesis is a two-step process commencing with the enzymatic reduction of Androst-4-ene-3,17-dione to Testosterone, followed by the stereoselective enzymatic reduction of Testosterone to the final product, Androst-4-ene-3α,17β-diol. This guide details the experimental protocols for these key transformations, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway and experimental workflows.
Synthesis Pathway Overview
The synthesis of Androst-4-ene-3α,17β-diol is achieved through a two-step enzymatic pathway starting from the readily available precursor, Androst-4-ene-3,17-dione (4-AD).
Step 1: Enzymatic Reduction of Androst-4-ene-3,17-dione to Testosterone. The first step involves the highly stereoselective reduction of the 17-keto group of 4-AD to a 17β-hydroxyl group, yielding Testosterone. This conversion is efficiently catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) or other ketoreductases with similar specificity.[1][2][3]
Step 2: Stereoselective Enzymatic Reduction of Testosterone to Androst-4-ene-3α,17β-diol. The second and final step is the stereoselective reduction of the 3-keto group of Testosterone to a 3α-hydroxyl group. This transformation is catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which specifically produces the 3α-isomer.[4][5]
The overall synthesis pathway can be visualized as follows:
Caption: Overall synthesis pathway of Androst-4-ene-3α,17β-diol.
Experimental Protocols
Step 1: Enzymatic Synthesis of Testosterone from Androst-4-ene-3,17-dione
This protocol is based on the highly efficient conversion of 4-AD to Testosterone using a ketoreductase.[1][6]
Enzyme: Ketoreductase 2 (KR-2) (GenBank accession no. ABP64403.1) expressed in E. coli.[1][6]
Materials:
-
Androst-4-ene-3,17-dione (4-AD)
-
Isopropanol
-
β-Nicotinamide adenine dinucleotide (β-NAD⁺)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Crude enzyme solution of Ketoreductase 2
-
Sodium hydroxide (1 mol/L)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
Reaction Setup:
-
In a 250 mL four-necked flask, prepare the reaction mixture containing:
-
6.58 g of 4-AD (substrate)
-
10 mL of isopropanol (co-substrate for co-factor regeneration)
-
200 mg of NAD⁺ (co-factor)
-
20 mL of crude enzyme solution
-
70 mL of 50 mM potassium phosphate buffer (pH 7.0)
-
-
Adjust the pH of the reaction mixture to 7.0 with 1 mol/L NaOH.
-
Incubate the reaction at 40°C in a water bath with stirring.
Reaction Monitoring and Acetone Removal:
-
The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Acetone, a byproduct of co-factor regeneration, can inhibit the enzyme. To mitigate this, apply a vacuum to the reaction vessel for approximately 10 minutes at regular intervals (e.g., at 5, 9.5, 26, 35, and 47 hours). After each vacuum application, replenish the reaction volume to 100 mL with a 9:1 ratio of water and isopropanol.[1]
Purification:
-
Upon completion of the reaction (typically after 52 hours), add three volumes of ethanol to the reaction mixture to precipitate the proteins and dissolve the Testosterone.
-
Separate the protein precipitate by centrifugation.
-
Concentrate the supernatant under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Testosterone.
-
Further purify the Testosterone by recrystallization or column chromatography.
Quantitative Data for Testosterone Synthesis:
| Parameter | Value | Reference |
| Substrate Concentration (4-AD) | 65.8 g/L | [1][6] |
| Co-substrate (Isopropanol) | 10% (v/v) | [1][6] |
| Co-factor (β-NAD⁺) | 2 g/L | [1][6] |
| Temperature | 40°C | [1][6] |
| Reaction Time | 52 hours | [1][6] |
| Final Testosterone Concentration | 65.42 g/L | [1][6] |
| Conversion Rate | 98.73% | [1][6] |
| Overall Yield (after purification) | 92.81% | [1][6] |
| HPLC Purity | 99.82% | [1][6] |
Experimental Workflow for Testosterone Synthesis:
Caption: Experimental workflow for the synthesis of Testosterone.
Step 2: Enzymatic Synthesis of Androst-4-ene-3α,17β-diol from Testosterone
This protocol describes the stereoselective reduction of the 3-keto group of Testosterone using 3α-hydroxysteroid dehydrogenase.
Enzyme: 3α-hydroxysteroid dehydrogenase (3α-HSD). Multiple isoforms of this enzyme exist, and the specific choice may influence reaction kinetics.[4][5]
Materials:
-
Testosterone
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Phosphate buffer (pH suitable for the specific 3α-HSD isoform, typically around 7.0)
-
3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme
-
Ethyl acetate
-
Anhydrous sodium sulfate
Reaction Setup:
-
Dissolve Testosterone in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to aid solubility.
-
In a reaction vessel, combine the Testosterone solution with the phosphate buffer.
-
Add NADPH to the mixture. The molar ratio of NADPH to Testosterone should be in excess to ensure complete reduction.
-
Initiate the reaction by adding the 3α-HSD enzyme.
-
Incubate the reaction at an optimal temperature for the enzyme (typically 37°C) with gentle agitation.
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC to observe the conversion of Testosterone to Androst-4-ene-3α,17β-diol.
Purification:
-
Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent like ethyl acetate).
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel to separate the 3α-diol from any unreacted Testosterone and potential 3β-diol byproduct.
Quantitative Data for Androst-4-ene-3α,17β-diol Synthesis:
Experimental Workflow for Androst-4-ene-3α,17β-diol Synthesis:
Caption: Experimental workflow for Androst-4-ene-3α,17β-diol synthesis.
Conclusion
The synthesis of Androst-4-ene-3α,17β-diol can be effectively achieved through a two-step enzymatic pathway. The first step, the reduction of Androst-4-ene-3,17-dione to Testosterone, is well-documented and can be performed with high yield and purity. The second step, the stereoselective reduction of Testosterone to the desired 3α-diol, is reliant on the specific activity of 3α-hydroxysteroid dehydrogenase. While the general methodology is established, optimization of the second step, including the selection of the 3α-HSD isoform and reaction conditions, will be crucial for maximizing the yield and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to develop and implement a robust synthesis of Androst-4-ene-3α,17β-diol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into Testosterone Biosynthesis: Novel Observations from HSD17B3 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuity and diversity in 3-ketosteroid reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of mammalian 3α-hydroxysteroid dehydrogenase to 20α-hydroxysteroid dehydrogenase using loop chimeras: Changing specificity from androgens to progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolic Pathway of Androst-4-ene-3α,17β-diol in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of Androst-4-ene-3α,17β-diol, a steroid intermediate within the complex network of human steroidogenesis. The document details the enzymatic reactions governing its synthesis from the precursor Androst-4-ene-3,17-dione and its subsequent biotransformation into downstream metabolites for excretion. Emphasis is placed on the key enzymes involved, primarily from the aldo-keto reductase (AKR) superfamily. This guide consolidates available quantitative data on enzyme kinetics and metabolite concentrations and provides detailed experimental protocols for the analysis of these steroids using state-of-the-art mass spectrometry techniques. Visual diagrams of the metabolic pathway and analytical workflows are provided to facilitate a clear understanding of the core concepts.
Introduction to Androst-4-ene-3α,17β-diol
Androst-4-ene-3α,17β-diol is a C19 steroid and an intermediate in the metabolism of androgens. It is structurally related to more widely studied androgens such as testosterone and dihydrotestosterone (DHT). Its metabolic pathway is intricately linked with the synthesis and inactivation of potent androgens, making its study relevant to understanding androgen homeostasis and the pathophysiology of androgen-dependent conditions. The formation and clearance of this metabolite are governed by a series of enzymatic reactions, primarily involving hydroxysteroid dehydrogenases (HSDs). This document will elucidate the specific steps of its formation and fate within the human body.
The Core Metabolic Pathway
The metabolism of Androst-4-ene-3α,17β-diol is not a primary biosynthetic route for major androgens but rather a side-chain pathway stemming from the central androgen precursor, Androst-4-ene-3,17-dione.
Biosynthesis of Androst-4-ene-3α,17β-diol
The direct precursor for the synthesis of Androst-4-ene-3α,17β-diol is Androst-4-ene-3,17-dione (also known as androstenedione). The synthesis involves two key reductive steps:
-
Reduction at C17: Androstenedione is converted to Testosterone via the action of 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) .[1]
-
Reduction at C3: The 3-keto group of Androstenedione is reduced to a 3α-hydroxyl group. This reaction is catalyzed by 3α-Hydroxysteroid Dehydrogenases (3α-HSDs) , which are primarily members of the aldo-keto reductase (AKR) superfamily, such as AKR1C2.[2][3] While these enzymes are well-known to reduce the 3-keto group of 5α-reduced steroids like DHT, they also exhibit activity towards Δ4-steroids.[3][4]
The formation of Androst-4-ene-3α,17β-diol occurs through the reduction of both the 3-keto and 17-keto groups of androstenedione. This can happen in either order, with Testosterone (reduction at C17 first) or 3α-hydroxy-androst-4-en-17-one (reduction at C3 first) as intermediates.
Downstream Metabolism and Excretion
Once formed, Androst-4-ene-3α,17β-diol is a substrate for further metabolism leading to its inactivation and excretion:
-
5α-Reduction: The double bond at the C4-C5 position can be reduced by 5α-reductase (SRD5A isozymes) . This reaction converts Androst-4-ene-3α,17β-diol into 5α-Androstane-3α,17β-diol (also known as 3α-androstanediol), a prominent and relatively stable androgen metabolite found in urine.[4][5]
-
Oxidation: The reaction catalyzed by 3α-HSDs is reversible. Therefore, Androst-4-ene-3α,17β-diol can be oxidized back to 3α-hydroxy-androst-4-en-17-one and subsequently to Androst-4-ene-3,17-dione .
-
Conjugation: For elimination from the body, the steroid and its metabolites undergo conjugation. This process, occurring mainly in the liver, involves the attachment of a polar molecule, typically glucuronic acid (via UDP-glucuronosyltransferases ) or sulfate (via sulfotransferases ). These conjugated forms are water-soluble and are readily excreted in the urine.[6][7] Urinary steroid analysis typically measures these conjugated metabolites after an enzymatic hydrolysis step.[8][9]
Quantitative Data
Quantitative analysis of steroid metabolic pathways is essential for understanding their physiological relevance. The following tables summarize key quantitative parameters for enzymes and metabolites in this pathway.
Table 1: Enzyme Kinetic Parameters Data for direct conversion of Androst-4-ene-3,17-dione by specific human 3α-HSD isozymes is limited; data for related reactions are provided for context.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/mg/min) | Tissue/Source | Citation |
| 3β-HSD | Dehydroepiandrosterone (DHEA) | Androstenedione | 0.3 | 2.9 - 4.6 | Human Adrenal Microsomes | [10] |
| 3β-HSD | Pregnenolone | Progesterone | 0.4 | 2.9 - 4.6 | Human Adrenal Microsomes | [10] |
| 3α-HSD (liver isozyme) | (S)-1-Indanol (model substrate) | 1-Indanone | Inhibition constants (Ki) < 1 µM for bile acids | - | Human Liver Cytosol | [11] |
Table 2: Analytical Method Performance and Metabolite Concentrations Concentrations are highly variable based on age, sex, and physiological state. The values below are representative examples from analytical validation studies or specific cohorts.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Physiological Concentration (Example) | Citation |
| Androstenedione | LC-MS/MS | Serum | 10 ng/L | Men: ~440 ng/L; Premenopausal Women: ~810 ng/L | [12] |
| Testosterone | LC-MS/MS | Serum | 10 ng/L | Men: ~3700 ng/L; Premenopausal Women: ~270 ng/L | [12] |
| Androsterone | GC-MS | Urine | ~0.1 µmol/L | Baseline: ~1537-2102 ng/mL (increases significantly after A4 admin.) | [13][14][15] |
| Etiocholanolone | GC-MS | Urine | ~0.1 µmol/L | Baseline: ~1698 ng/mL (increases significantly after A4 admin.) | [13][14] |
| Androst-4-ene-3,6,17-trione | LC/MS | Urine | 5 ng/mL | N/A (Exogenous) | [7] |
Experimental Protocols
Accurate quantification of Androst-4-ene-3α,17β-diol and its related metabolites requires robust and sensitive analytical methods. Mass spectrometry, coupled with either liquid or gas chromatography, is the gold standard.
Protocol 1: Quantification of Steroids in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of multiple steroids, including precursors and metabolites of Androst-4-ene-3α,17β-diol.
Methodology Details:
-
Sample Preparation:
-
Thaw 200 µL of human plasma on ice.
-
Add a solution of isotope-labeled internal standards (e.g., d7-Androstenedione, d3-Testosterone) to each sample for accurate quantification.
-
Extraction: Perform protein precipitation by adding 300-400 µL of cold acetonitrile containing 1% formic acid. Vortex vigorously for 4 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet proteins.
-
For cleaner extracts, pass the supernatant through a solid-phase extraction (SPE) plate (e.g., HybridSPE-Phospholipid or mixed-mode cation exchange) or perform a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE).[12][16]
-
-
Derivatization (Optional but improves sensitivity for some ketosteroids):
-
After drying the extract under a stream of nitrogen, add a solution of hydroxylamine in a suitable buffer to convert keto groups to oximes. Incubate as required.[12]
-
-
LC-MS/MS Analysis:
-
Chromatography: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water). Inject 10-20 µL onto a reverse-phase C18 or PFP column (e.g., 2.1 x 100 mm, <2.6 µm particle size).[12][17]
-
Use a gradient elution with Mobile Phase A (Water with 0.1% formic acid or 0.2 mM ammonium fluoride) and Mobile Phase B (Methanol or Acetonitrile with 0.1% formic acid). A typical run time is 5-10 minutes.[12][16]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Precursor ions ([M+H]+) are selected in the first quadrupole (Q1) and fragmented, with specific product ions monitored in the third quadrupole (Q3). MRM transitions must be optimized for each analyte and internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the endogenous steroid concentration in samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Protocol 2: Quantification of Steroid Metabolites in Urine by GC-MS
This protocol is the standard for comprehensive profiling of excreted steroid metabolites.
Methodology Details:
-
Sample Preparation:
-
To 1.5 mL of urine, add a mixture of internal standards.
-
Perform a preliminary clean-up using a C18 SPE column.[18]
-
-
Enzymatic Hydrolysis:
-
Extraction:
-
After hydrolysis, perform a second SPE or LLE step to extract the now free steroids.
-
-
Derivatization: This is a crucial two-step process to make the steroids volatile for gas chromatography.
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate (e.g., 1 hour at 80°C) to form methoxime derivatives of the keto groups.[15]
-
Silylation: After evaporating the pyridine, add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide/ethanethiol. Incubate (e.g., 2-12 hours at 110-140°C) to convert hydroxyl groups into trimethylsilyl (TMS) ethers.[15][20]
-
-
GC-MS Analysis:
-
Chromatography: Inject 1-2 µL of the derivatized sample into the GC, which is equipped with a capillary column (e.g., DB-1 or DB-5).
-
Use a temperature-programmed run, typically starting at a low temperature and ramping up to ~270-300°C over 30-40 minutes to separate the complex mixture of steroid metabolites.[18][19]
-
Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) ionization mode. Data can be acquired in full scan mode to identify metabolites or in selected ion monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis:
-
Identify metabolites based on their retention time and mass spectrum compared to known standards.
-
Quantify each metabolite relative to an internal standard. Results are typically normalized to creatinine concentration and expressed per 24 hours.
-
Conclusion
The metabolic pathway of Androst-4-ene-3α,17β-diol, while not a major route of androgen synthesis, is a critical component of the overall steroid metabolome. Its formation from androstenedione and subsequent conversion to 5α-reduced metabolites are key steps in modulating the local androgenic environment and preparing steroids for excretion. Understanding this pathway is facilitated by powerful analytical techniques like LC-MS/MS and GC-MS, which allow for precise and comprehensive profiling of these compounds in biological matrices. The protocols and data presented in this guide serve as a valuable resource for researchers investigating steroid metabolism in both physiological and pathological contexts.
References
- 1. Androstenedione - Wikipedia [en.wikipedia.org]
- 2. AKR1C2 - Wikipedia [en.wikipedia.org]
- 3. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Urinary excretion of steroid metabolites after chronic androstenedione ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic studies of the inhibition of a human liver 3 alpha-hydroxysteroid/dihydrodiol dehydrogenase isozyme by bile acids and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. research.rug.nl [research.rug.nl]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. lcms.cz [lcms.cz]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to Androst-4-ene-3alpha,17beta-diol Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinities of Androst-4-ene-3alpha,17beta-diol and its isomers. It includes detailed experimental protocols for key binding assays and visual representations of associated signaling pathways to support further research and drug development in this area.
Receptor Binding Affinity Data
The binding affinity of this compound and its isomers has been evaluated against several key receptors, including the Androgen Receptor (AR), Estrogen Receptors (ERα and ERβ), and the GABA-A receptor. The following tables summarize the available quantitative data from various studies. It is important to note that binding affinities can vary based on the specific isomer and the experimental conditions.
| Compound | Receptor | Affinity Metric | Value | Reference Cell/Tissue Type |
| 5α-androstane-3α,17β-diol | GABA-A | EC50 | 5 µM | Acutely dissociated rat hippocampal CA1 pyramidal cells |
| 4-androstene-3β,17β-diol | Estrogen Receptor α (ERα) | Relative Binding Affinity | ~0.5% of Estradiol | Not specified |
| 4-androstene-3β,17β-diol | Estrogen Receptor β (ERβ) | Relative Binding Affinity | ~0.6% of Estradiol | Not specified |
| 5α-androstane-3α,17β-diol | Androgen Receptor (AR) | Qualitative Assessment | Low affinity, weak androgen | Human prostate |
Table 1: Quantitative Receptor Binding Affinity Data. This table presents the available quantitative data on the binding affinity of this compound isomers to various receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of receptor binding affinities. Below are protocols for commonly employed assays in the study of steroid hormone receptor interactions.
Androgen Receptor Competitive Binding Assay (Radioligand-Based)
This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Receptor Source: Rat prostate cytosol or recombinant human AR.
-
Radioligand: [³H]-R1881 (a synthetic androgen).
-
Buffers: TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).
-
Wash Buffer: Tris-HCl buffer with 0.1% BSA.
-
Scintillation Cocktail.
-
Test Compound: this compound.
-
Apparatus: 96-well plates, filter mats, scintillation counter.
Procedure:
-
Preparation of Receptor: Homogenize rat ventral prostates in ice-cold TEDG buffer. Centrifuge the homogenate at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the AR. Determine the protein concentration of the cytosol.
-
Assay Setup: In a 96-well plate, add a fixed amount of the receptor preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled R1881.
-
Radioligand Addition: Add a fixed concentration of [³H]-R1881 to all wells.
-
Incubation: Incubate the plates at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to trap the receptor-ligand complexes. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]
Estrogen Receptor Competitive Binding Assay (Whole-Cell)
This protocol describes a whole-cell radioligand binding assay to determine the affinity of compounds for the estrogen receptor.
Materials:
-
Cells: MCF-7 or other ER-positive breast cancer cell lines.
-
Radioligand: [³H]-Estradiol.
-
Media: Phenol red-free cell culture medium.
-
Buffers: Phosphate-buffered saline (PBS).
-
Test Compound: this compound.
-
Apparatus: 24-well cell culture plates, scintillation counter.
Procedure:
-
Cell Culture: Seed ER-positive cells in 24-well plates and grow to near confluence.
-
Hormone Deprivation: Prior to the assay, culture the cells in phenol red-free medium supplemented with charcoal-stripped serum for 24-48 hours to deplete endogenous steroids.
-
Assay:
-
Wash the cells with PBS.
-
Add increasing concentrations of the test compound to the wells.
-
Add a fixed concentration of [³H]-Estradiol to each well.
-
For non-specific binding, add a high concentration of unlabeled estradiol to a set of wells.
-
-
Incubation: Incubate the plates at 37°C for 1-2 hours.
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Similar to the AR binding assay, determine the IC50 and subsequently the Ki value.[2][3]
GABA-A Receptor Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol is used to assess the modulatory effects of neurosteroids like this compound on GABA-A receptor function.
Materials:
-
Cells: Acutely dissociated neurons (e.g., hippocampal pyramidal cells) or cell lines expressing GABA-A receptors (e.g., HEK293 cells).
-
Solutions:
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (pipette) solution (in mM): e.g., 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
-
Agonist: Gamma-aminobutyric acid (GABA).
-
Test Compound: 5α-androstane-3α,17β-diol.
-
Apparatus: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.
Procedure:
-
Cell Preparation: Prepare acutely dissociated neurons or cultured cells expressing GABA-A receptors.
-
Recording:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Compound Application: Co-apply the test compound (5α-androstane-3α,17β-diol) at various concentrations with the same concentration of GABA.
-
Data Acquisition: Record the GABA-evoked currents in the absence and presence of the test compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Plot the percentage enhancement of the GABA current against the log concentration of the test compound to determine the EC50 for potentiation.[4][5]
Signaling Pathways and Experimental Workflows
The interaction of this compound with its receptors can trigger downstream signaling cascades that influence cellular processes. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows for their study.
Androgen Receptor Signaling and Competitive Binding Assay Workflow
Caption: Androgen receptor signaling and competitive binding assay workflow.
PI3K/AKT Signaling Pathway Activated by 5α-androstane-3α,17β-diol
Caption: PI3K/AKT signaling pathway activated by 5α-androstane-3α,17β-diol.[6][7]
GABA-A Receptor Modulation and Electrophysiology Workflow
Caption: GABA-A receptor modulation and electrophysiology workflow.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Whole-cell radioligand saturation binding [protocols.io]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Androst-4-ene-3α,17β-diol
Abstract
This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Androst-4-ene-3α,17β-diol, an endogenous steroid intermediate. It is intended for researchers, scientists, and professionals in drug development who are investigating the metabolism, mechanism of action, and biological effects of androgens. This guide details the metabolic pathways, receptor interactions, and signaling cascades associated with this compound. Furthermore, it presents established experimental protocols for the quantitative analysis and functional characterization of Androst-4-ene-3α,17β-diol, supported by data tables and graphical representations of key processes to facilitate understanding and further research.
Introduction
Androst-4-ene-3α,17β-diol is an androstane steroid that belongs to the class of androgens and their derivatives. As an intermediate in the complex network of steroidogenesis, its biological role is intricately linked to its conversion to more potent androgens like testosterone, as well as its potential for direct interaction with steroid hormone receptors. Understanding its absorption, distribution, metabolism, and excretion (ADME), along with its molecular mechanism of action, is critical for evaluating its physiological and pharmacological potential. This guide synthesizes the current knowledge, focusing on quantitative data and detailed methodologies.
Pharmacokinetics
The pharmacokinetic profile of a steroid determines its bioavailability, onset, and duration of action. While specific quantitative data for Androst-4-ene-3α,17β-diol is limited in the literature, its properties can be inferred from studies of structurally similar compounds.
Metabolism
Androst-4-ene-3α,17β-diol is subject to enzymatic conversion, primarily by hydroxysteroid dehydrogenases (HSDs), which are critical for its biological activity. It can be reversibly oxidized, highlighting its role as a metabolic intermediate. The primary metabolic conversion is its oxidation to testosterone, a more potent androgen, by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). Subsequently, testosterone can be converted to androst-4-ene-3,17-dione.
Table 1: Key Metabolites of Androst-4-ene-3α,17β-diol and Related Precursors
| Precursor/Compound | Enzyme | Metabolite | Biological Activity of Metabolite | Reference |
|---|---|---|---|---|
| Androst-4-ene-3α,17β-diol | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Testosterone | Potent Androgen Receptor Agonist | [1] |
| Androst-4-ene-3,17-dione | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Testosterone | Potent Androgen Receptor Agonist | [2] |
| Androst-4-ene-3,17-dione | 5α-Reductase | 5α-Androstane-3,17-dione | Proliferative in LNCaP cells | [3] |
| Androst-4-ene-3β,17β-diol | Not Specified | Testosterone | Potent Androgen Receptor Agonist |[4] |
Excretion
Steroid hormones and their metabolites are typically rendered more water-soluble through conjugation with glucuronic acid or sulfate groups before renal or biliary excretion. It is expected that Androst-4-ene-3α,17β-diol and its metabolites are excreted primarily as conjugates.[5] For instance, the related compound androst-4-ene-3,6,17-trione and its metabolites are predominantly excreted in conjugated form.[5]
Pharmacodynamics
The pharmacodynamic effects of Androst-4-ene-3α,17β-diol are mediated through its conversion to more active androgens and potentially through direct receptor interactions.
Mechanism of Action
The primary mechanism of action is indirect, serving as a prohormone for testosterone. Testosterone exerts its effects by binding to and activating the Androgen Receptor (AR), a ligand-activated nuclear transcription factor. Upon activation, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes.
It is important to note that related androgens can also signal through pathways independent of the Androgen Receptor. For example, 5α-androstane-3α,17β-diol (a metabolite of DHT) has been shown to support prostate cancer cell survival and proliferation through AR-independent mechanisms, such as the activation of the PI3K/Akt signaling pathway.[6][7]
Receptor Affinity
While Androst-4-ene-3α,17β-diol itself is considered a weak androgen, its 3β-isomer, androst-4-ene-3β,17β-diol, acts as a weak partial agonist of the androgen receptor.[4] This same isomer also exhibits very low affinity for the estrogen receptors alpha (ERα) and beta (ERβ).[4] The receptor binding profile for the 3α isomer is not well-characterized, but it is expected to have low affinity for the AR compared to testosterone or DHT.
Table 2: Receptor Binding Affinity of a Structurally Related Isomer
| Compound | Receptor | Affinity (% of Estradiol) | Activity | Reference |
|---|---|---|---|---|
| Androst-4-ene-3β,17β-diol | ERα | ~0.5% | Very Weak Agonist | [4] |
| Androst-4-ene-3β,17β-diol | ERβ | ~0.6% | Very Weak Agonist | [4] |
| Androst-4-ene-3β,17β-diol | AR | Not Quantified | Weak Partial Agonist |[4] |
Experimental Protocols
Detailed and robust experimental methods are essential for the study of steroid pharmacokinetics and pharmacodynamics. Modern mass spectrometry-based techniques are the gold standard for quantification.[8][9]
Protocol for LC-MS/MS Quantification in Plasma
This protocol outlines the quantification of Androst-4-ene-3α,17β-diol in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method offering high sensitivity and specificity.[10][11]
Methodology:
-
Sample Preparation: To 200 µL of plasma, add an internal standard (e.g., a deuterated version of the analyte).
-
Extraction: Perform liquid-liquid extraction by adding 1 mL of diethyl ether, vortexing for 1 minute, and centrifuging at 3000 x g for 5 minutes. Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
LC Separation: Inject 10 µL onto a reversed-phase C18 column. Elute with a gradient of methanol and water containing 0.1% formic acid.
-
MS/MS Detection: Utilize a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the analyte concentration in the samples by comparing the peak area ratio of the analyte to the internal standard.
Protocol for In Vitro Metabolism Study
This protocol uses liver microsomes to assess the metabolic stability and identify metabolites of Androst-4-ene-3α,17β-diol.
Methodology:
-
Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and Androst-4-ene-3α,17β-diol (e.g., 1 µM).
-
Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Quench Reaction: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound (for half-life determination) and to identify and quantify the formation of metabolites (e.g., testosterone).
Protocol for Androgen Receptor (AR) Transcriptional Activation Assay
This cell-based reporter gene assay measures the ability of a compound to activate the androgen receptor and induce gene transcription.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., PC-3 or LNCaP) that has been transiently or stably transfected with two plasmids: one expressing the human AR and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the growth medium with a serum-free or charcoal-stripped serum medium containing various concentrations of Androst-4-ene-3α,17β-diol or a positive control (e.g., DHT).
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration). Plot the normalized activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
Androst-4-ene-3α,17β-diol is a steroid intermediate whose primary biological significance appears to stem from its role as a prohormone to testosterone. Its direct activity at the androgen receptor is likely weak. The pharmacokinetics are characterized by rapid metabolism via oxidation, and its pharmacodynamic effects are largely mediated by the activation of the canonical androgen receptor signaling pathway by its more potent metabolites. Further research, utilizing the sensitive and specific analytical protocols detailed herein, is required to fully elucidate the complete pharmacokinetic profile and explore potential non-canonical, AR-independent signaling activities. This foundational knowledge is essential for any future consideration of this compound in a therapeutic or research context.
References
- 1. researchgate.net [researchgate.net]
- 2. Androstenedione - Wikipedia [en.wikipedia.org]
- 3. Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Androstenediol - Wikipedia [en.wikipedia.org]
- 5. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. labinsights.nl [labinsights.nl]
An In-Depth Technical Guide to the Enzymatic Conversion of Androst-4-ene-3α,17β-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androst-4-ene-3α,17β-diol is a steroid metabolite that plays a role in androgen biosynthesis and metabolism. Its conversion is primarily mediated by two key enzyme families: 3α-hydroxysteroid dehydrogenase (3α-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). Understanding the enzymatic kinetics, metabolic pathways, and cellular signaling influenced by this compound and its products is crucial for research in endocrinology, oncology, and drug development. This guide provides a comprehensive overview of the enzymatic conversion of Androst-4-ene-3α,17β-diol, including available quantitative data for related substrates, detailed experimental protocols, and visualizations of the metabolic and signaling pathways.
Enzymatic Conversion Pathways
The metabolism of Androst-4-ene-3α,17β-diol involves the action of oxidoreductases that modify its structure at the 3α and 17β positions. The primary enzymes involved belong to the aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily which exhibits 3α-HSD activity, and the 17β-HSD family.
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD): The enzyme 3α-HSD, particularly the isoform AKR1C2, can catalyze the oxidation of the 3α-hydroxyl group of Androst-4-ene-3α,17β-diol to a ketone, potentially forming Androst-4-ene-3-one,17β-ol (Testosterone). This reaction is reversible. In many tissues, AKR1C2 preferentially acts as a reductase, converting potent androgens like dihydrotestosterone (DHT) into their less active 3α-diol metabolites.[1][2][3]
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): Various isoforms of 17β-HSD can act on the 17β-hydroxyl group.[4][5] For instance, an oxidative reaction would convert the 17β-hydroxyl group to a ketone, leading to the formation of Androst-4-ene-3α-ol-17-one. Different isoforms of 17β-HSD have distinct substrate specificities and directional preferences (oxidative vs. reductive) in different tissues.[5][6]
The interplay of these enzymes determines the local concentration and biological activity of various androgens.
Quantitative Data
Table 1: Kinetic Parameters of Human Aldo-Keto Reductase (AKR) Isoforms with Androgenic Substrates
| Enzyme | Substrate | Product | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| AKR1C2 (Type 3 3α-HSD) | 5α-Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol | 0.2 | 1.9 | 9.5 |
| 5α-Androstane-3α,17β-diol | 5α-Dihydrotestosterone (DHT) | 2.1 | 0.09 | 0.04 | |
| AKR1C3 (Type 5 17β-HSD) | Androst-4-ene-3,17-dione | Testosterone | 1.0 | 1.8 | 1.8 |
| Testosterone | Androst-4-ene-3,17-dione | 1.7 | 0.12 | 0.07 |
Data compiled from studies on recombinant human enzymes.[1]
Table 2: Kinetic Parameters of Human 17β-Hydroxysteroid Dehydrogenase (HSD) Isoforms with Androgenic Substrates
| Enzyme | Substrate | Reaction | Km (µM) | Vmax (nmol/mg protein/h) |
| 17β-HSD Type 2 | Testosterone | Oxidation | ~1.5 | Not Reported |
| 17β-HSD Type 3 | Androstenedione | Reduction | ~0.5 | Not Reported |
| 17β-HSD Type 5 (AKR1C3) | Androstenedione | Reduction | 1.0 | Not Reported |
Data are approximate values from various studies and may vary depending on experimental conditions.[7][8]
Experimental Protocols
The following are generalized protocols for conducting in vitro enzyme assays and analyzing the metabolic conversion of Androst-4-ene-3α,17β-diol.
Protocol 1: In Vitro Enzyme Assay for 3α-HSD (AKR1C2) Activity
Objective: To determine the kinetic parameters (Km and Vmax) of the conversion of Androst-4-ene-3α,17β-diol by recombinant human AKR1C2.
Materials:
-
Recombinant human AKR1C2 enzyme
-
Androst-4-ene-3α,17β-diol (substrate)
-
NADP⁺ (cofactor for oxidation) or NADPH (cofactor for reduction)
-
Tris-HCl buffer (pH 7.4)
-
Spectrophotometer or HPLC-MS/MS system
-
96-well UV-transparent plates (for spectrophotometric assay)
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, a fixed concentration of NADP⁺ (for oxidation) or NADPH (for reduction), and varying concentrations of the substrate, Androst-4-ene-3α,17β-diol.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant AKR1C2 to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction remains in the linear range.
-
Detection of Product Formation:
-
Spectrophotometric Method: Monitor the change in absorbance at 340 nm, which corresponds to the conversion of NADPH to NADP⁺ (or vice versa). The rate of reaction can be calculated from the change in absorbance over time.
-
HPLC-MS/MS Method: Stop the reaction at various time points by adding a quenching solution (e.g., ice-cold acetonitrile). Analyze the samples using a validated LC-MS/MS method to separate and quantify the substrate and the product.[9]
-
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 2: Analysis of Androst-4-ene-3α,17β-diol Metabolism in Cell Culture
Objective: To identify and quantify the metabolites of Androst-4-ene-3α,17β-diol in a cell line expressing relevant metabolic enzymes (e.g., prostate cancer cells).
Materials:
-
Cell line of interest (e.g., LNCaP, PC-3)
-
Cell culture medium and supplements
-
Androst-4-ene-3α,17β-diol
-
Internal standards for LC-MS/MS analysis
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
LC-MS/MS system
Methodology:
-
Cell Culture and Treatment: Culture the cells to a desired confluency. Replace the medium with a fresh medium containing a known concentration of Androst-4-ene-3α,17β-diol. Incubate for various time points (e.g., 0, 6, 12, 24 hours).
-
Sample Collection: At each time point, collect both the cell culture medium and the cell pellets.
-
Metabolite Extraction:
-
Medium: Add internal standards to the collected medium. Perform a liquid-liquid extraction with an appropriate organic solvent to extract the steroids.
-
Cells: Lyse the cells and extract the intracellular metabolites using a suitable extraction protocol.
-
-
Sample Preparation: Evaporate the organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method with a suitable column (e.g., C18) and gradient elution to separate the parent compound and its potential metabolites. Use multiple reaction monitoring (MRM) for sensitive and specific quantification.
-
Data Analysis: Identify the metabolites by comparing their retention times and mass transitions with those of authentic standards. Quantify the concentration of the parent compound and its metabolites at each time point to determine the rate of metabolism.
Visualizations
Enzymatic Conversion Pathway
Caption: Metabolic pathway of Androst-4-ene-3α,17β-diol.
Potential Androgen Receptor-Independent Signaling Pathway
The metabolite of Androst-4-ene-3α,17β-diol, 5α-Androstane-3α,17β-diol (3α-diol), has been shown to activate androgen receptor-independent signaling pathways, such as the PI3K/Akt pathway, which can promote cell survival and proliferation.[10][11][12]
Caption: AR-independent signaling via the PI3K/Akt pathway.
Experimental Workflow
Caption: General workflow for studying enzymatic conversion.
Conclusion
The enzymatic conversion of Androst-4-ene-3α,17β-diol is a key process in androgen metabolism, regulated by the interplay of 3α-HSD and 17β-HSD enzymes. While specific kinetic data for this substrate remains to be fully elucidated, the information on related compounds provides a strong basis for further investigation. The potential for its metabolites to activate androgen receptor-independent signaling pathways, such as the PI3K/Akt pathway, highlights its importance in cellular processes beyond classical androgenic action. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further explore the metabolism and biological significance of Androst-4-ene-3α,17β-diol, contributing to a deeper understanding of steroid biochemistry and its implications in health and disease.
References
- 1. Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human type 3 3alpha-hydroxysteroid dehydrogenase (aldo-keto reductase 1C2) and androgen metabolism in prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AKR1C2 | Abcam [abcam.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of enzymic activities: prediction of multiple forms of 17 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17 Beta-hydroxysteroid dehydrogenase in human breast cancer: analysis of kinetic and clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgenic 17 beta-hydroxysteroid dehydrogenase activity of expressed rat type I 3 beta-hydroxysteroid dehydrogenase/delta 5-delta 4 isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cellular Uptake and Transport of Androst-4-ene-3α,17β-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androst-4-ene-3α,17β-diol, a significant metabolite in the androgen synthesis pathway, plays a crucial role in various physiological and pathophysiological processes, including those in androgen-sensitive tissues like the prostate. Understanding its cellular uptake and transport is paramount for elucidating its mechanism of action and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the current understanding of the cellular transport mechanisms of Androst-4-ene-3α,17β-diol, the intracellular signaling pathways it modulates, and detailed experimental protocols for its study. While direct quantitative data for this specific steroid is limited, this guide synthesizes information from closely related androgens to provide a robust framework for future research.
Introduction to Androst-4-ene-3α,17β-diol
Androst-4-ene-3α,17β-diol is a C19 steroid hormone that serves as an intermediate in the biosynthesis of testosterone and other potent androgens.[1][2] Its cellular activity is not solely dependent on its conversion to other androgens; it has been shown to exert biological effects through various signaling pathways. The entry of Androst-4-ene-3α,17β-diol into the cell is the initial and rate-limiting step for its subsequent metabolic conversion and interaction with intracellular targets. Therefore, a thorough understanding of its transport across the cell membrane is critical.
Cellular Uptake and Transport Mechanisms
The cellular uptake of steroids is a multifaceted process that can involve both passive diffusion and carrier-mediated transport. The lipophilic nature of steroid hormones allows them to traverse the lipid bilayer of the cell membrane to some extent via passive diffusion. However, emerging evidence suggests that for many steroids, this is not the sole or even primary mechanism of entry into the cell.
Passive Diffusion
Due to their lipophilic character, steroids like Androst-4-ene-3α,17β-diol are traditionally thought to enter cells via passive diffusion, driven by the concentration gradient across the cell membrane. This process is non-saturable and does not require cellular energy.
Carrier-Mediated Transport
Recent studies have highlighted the importance of carrier-mediated transport for the efficient and regulated uptake of various steroid hormones. This can occur through facilitated diffusion or active transport, involving membrane-bound transporter proteins. Key families of transporters implicated in steroid transport include the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies.
-
Organic Anion Transporting Polypeptides (OATPs/SLCO): Members of the SLCO superfamily are known to transport a wide range of endogenous and xenobiotic compounds, including steroid hormones and their conjugates. While direct evidence for Androst-4-ene-3α,17β-diol transport by a specific OATP is not yet available, studies on related unconjugated androgens provide strong indications of potential interactions. For instance, unconjugated testosterone has been identified as a potent inhibitor of OATP2B1, suggesting that other unconjugated androgens may also interact with this transporter.[3] Furthermore, OATP1B3 has been shown to mediate the influx of unconjugated testosterone.[4] Given the structural similarity, it is plausible that OATPs play a role in the cellular uptake of Androst-4-ene-3α,17β-diol, particularly in tissues where these transporters are highly expressed, such as the liver and prostate.[5][6]
-
ABC Transporters: The ABC transporter superfamily is primarily involved in the efflux of substances from cells, thus playing a protective role. While their primary role is not in uptake, their activity can influence the net intracellular concentration of steroids.
The uptake of steroid hormones can also be influenced by their binding to carrier proteins in the serum, such as sex hormone-binding globulin (SHBG) and albumin. While protein-bound steroids are generally considered biologically inactive and less available for cellular uptake, some studies suggest the existence of receptor-mediated endocytosis pathways for carrier-bound steroids.[7]
Intracellular Signaling Pathways
Once inside the cell, Androst-4-ene-3α,17β-diol can be metabolized to more potent androgens or can directly influence cellular signaling pathways. Research on the closely related 5α-androstane-3α,17β-diol (3α-diol) has provided significant insights into the potential signaling cascades activated by this class of androgens, often in an androgen receptor (AR)-independent manner.
Studies in human prostate cancer LNCaP cells have shown that 3α-diol can activate several canonical signaling pathways, with the PI3K/AKT pathway being of high statistical significance.[1][3][8] Activation of this pathway is crucial for cell survival and proliferation. Furthermore, 3α-diol has been shown to regulate the expression of β-catenin and Akt, and stimulate Akt phosphorylation, even in AR-silenced LNCaP cells.[9] This suggests a mechanism by which these androgens can promote cell growth in androgen-deprived conditions.
The signaling pathways affected by 3α-diol also include apoptosis signaling and death receptor signaling.[3][8] This highlights the complex role of these metabolites in regulating cell fate.
Figure 1: Proposed signaling pathway for Androst-4-ene-3α,17β-diol.
Quantitative Data
Direct quantitative data on the cellular uptake kinetics (Km, Vmax) of Androst-4-ene-3α,17β-diol are currently not well-documented in the literature. However, studies on related compounds provide some context for the potential range of these values. For example, the hepatic uptake of androgen glucuronides by OATP1B1 and OATP1B3 has been characterized with Km values ranging from 6.2 µM to 110.4 µM.[1] While these are for conjugated androgens, they provide a starting point for designing kinetic studies for unconjugated forms.
The table below summarizes the available kinetic data for related steroid transport processes.
| Transporter | Substrate | Cell Line/System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| OATP1B1 | Testosterone Glucuronide | OATP1B1-overexpressing cells | 56.7 | - | [1] |
| OATP1B3 | Testosterone Glucuronide | OATP1B3-overexpressing cells | 110.4 | - | [1] |
| OATP1B1 | Dihydrotestosterone Glucuronide | OATP1B1-overexpressing cells | 71.3 | - | [1] |
| OATP1B3 | Dihydrotestosterone Glucuronide | OATP1B3-overexpressing cells | 69.6 | - | [1] |
| OATP1B3 | Unconjugated Testosterone | OATP1B3-overexpressing cells | 23.2 | 321.6 | [4] |
Experimental Protocols
Investigating the cellular uptake and transport of Androst-4-ene-3α,17β-diol requires a combination of in vitro and potentially in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Cellular Uptake Assay
This protocol is designed to measure the uptake of radiolabeled Androst-4-ene-3α,17β-diol into cultured cells.
Materials:
-
Cell line of interest (e.g., LNCaP, PC-3, or a cell line overexpressing a specific transporter).
-
Cell culture medium and supplements.
-
Radiolabeled [³H]-Androst-4-ene-3α,17β-diol.
-
Unlabeled Androst-4-ene-3α,17β-diol.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Stop solution (e.g., ice-cold PBS).
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Protein assay kit (e.g., BCA assay).
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation for Uptake: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Initiation of Uptake: Add uptake buffer containing a known concentration of [³H]-Androst-4-ene-3α,17β-diol (and unlabeled compound for kinetic studies) to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for various time points (for time-course experiments) or for a fixed time with varying substrate concentrations (for kinetic experiments).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration using a protein assay.
-
-
Data Analysis: Express the uptake as pmol of steroid per mg of protein. For kinetic analysis, plot uptake rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
References
- 1. Organic Anion Transporting Polypeptide-Mediated Hepatic Uptake of Glucuronide Metabolites of Androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP7B1-mediated metabolism of 5alpha-androstane-3alpha,17beta-diol (3alpha-Adiol): a novel pathway for potential regulation of the cellular levels of androgens and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of OATP2B1-mediated transport by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Expression of OATP1B3 Mediates Unconjugated Testosterone Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of OATP Transporters in Steroid Uptake by Prostate Cancer Cells in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minireview: SLCO and ABC Transporters: A Role for Steroid Transport in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Androst-4-ene-3alpha,17beta-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Androst-4-ene-3alpha,17beta-diol in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details sample preparation, derivatization, and instrument parameters.
Introduction
This compound is an anabolic androgenic steroid and a metabolite of testosterone. Accurate and sensitive quantification of this steroid is crucial in various research fields, including clinical diagnostics, anti-doping control, and pharmacology. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for steroid analysis. However, due to the inherent low volatility of steroids, a chemical derivatization step is necessary to enhance their thermal stability and chromatographic properties.[1][2] This protocol outlines a robust method for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., Deuterium-labeled this compound or a structurally related steroid not present in the sample
-
Methanol, Ethyl Acetate, n-Hexane (GC or HPLC grade)
-
Solid Phase Extraction (SPE) Cartridges: C18 (500 mg, 3 mL)
-
Derivatization Reagent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) (e.g., 99:1, v/v) or N,O-Bis(trimethylsilyl)acetamide (BSA) with TMCS.[2]
-
Anhydrous Pyridine or Acetonitrile
-
Sodium Acetate Buffer (e.g., 0.2 M, pH 4.6)[3]
-
β-glucuronidase/arylsulfatase from Helix pomatia
Sample Preparation
Biological samples, such as urine or plasma, require extraction and cleanup to remove interfering substances.[1][2]
1. Enzymatic Hydrolysis (for conjugated steroids in urine):
-
To 1 mL of urine, add a suitable internal standard.
-
Add 1 mL of sodium acetate buffer.[3]
-
Add 25 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate at 55°C for 3 hours.[4]
-
Allow the sample to cool to room temperature.
2. Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a mixture of n-hexane and ethyl acetate (e.g., 9:1, v/v) to the hydrolyzed sample.
-
Vortex vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction step.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Alternatively: Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed and centrifuged sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 3 mL of methanol or ethyl acetate.
-
Evaporate the eluate to dryness.
Derivatization
To increase volatility, the hydroxyl groups of this compound are converted to trimethylsilyl (TMS) ethers.
-
To the dried extract, add 50 µL of the derivatization reagent (e.g., MSTFA/TMCS) and 50 µL of anhydrous pyridine or acetonitrile.[5]
-
Seal the vial tightly and vortex.
-
Incubate at 70°C for 30 minutes.[5]
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Parameters
The following table provides typical instrument parameters, which should be optimized for the specific instrument in use.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 10°C/min to 310°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Presentation
Quantitative Data Summary
For accurate quantification, a calibration curve should be prepared using standard solutions of this compound. The following table provides expected ions for the di-TMS derivative.
| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) for SIM | LOD (ng/mL) | LOQ (ng/mL) |
| Androst-4-ene-3α,17β-diol-di-TMS | Experimentally determined | 434 | 419, 344, 129 | ~0.1-2.5 | ~0.5-5 |
Note: Retention time, LOD (Limit of Detection), and LOQ (Limit of Quantification) are estimates and must be experimentally determined and validated for the specific matrix and instrumentation used.[6]
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Derivatization of this compound for GC-MS analysis.
Caption: Hypothesized mass fragmentation of di-TMS-Androst-4-ene-3alpha,17beta-diol.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Androst-4-ene-3,17-dione, per-TMS [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Androst-4-ene-3α,17β-diol as a Reference Standard in Pharmaceutical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androst-4-ene-3α,17β-diol is a stereoisomer of androstenediol and a metabolite of androgens. In the pharmaceutical industry, the use of well-characterized reference standards is crucial for the accurate identification, quantification, and quality control of active pharmaceutical ingredients (APIs), impurities, and metabolites. This document provides detailed application notes and protocols for the use of Androst-4-ene-3α,17β-diol as a reference standard in pharmaceutical testing, covering its analytical characterization and its role in understanding androgen signaling pathways.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper use and interpretation of analytical data.
| Property | Value | Source |
| Chemical Name | (3α,17β)-Androst-4-ene-3,17-diol | N/A |
| Synonyms | Androst-4-ene-3α,17β-diol | N/A |
| Molecular Formula | C₁₉H₃₀O₂ | [1] |
| Molecular Weight | 290.44 g/mol | [1] |
| CAS Number | 571-36-8 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |
| Storage | 2-8°C, protected from light | [2] |
Analytical Characterization Protocols
Accurate and precise analytical methods are essential for the qualification and use of Androst-4-ene-3α,17β-diol as a reference standard. The following are representative protocols for its analysis.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol describes a general method for determining the purity of Androst-4-ene-3α,17β-diol using HPLC with UV detection.
Experimental Workflow:
Caption: A simplified workflow for HPLC-UV purity analysis.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve Androst-4-ene-3α,17β-diol in methanol to a final concentration of 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Expected Results:
| Parameter | Expected Value |
| Retention Time | Analyte-specific, to be determined |
| Purity | ≥ 98.0% |
| Related Substances | Individual impurities ≤ 0.5%, Total impurities ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structure Confirmation
GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like steroids.
Experimental Workflow:
Caption: General workflow for GC-MS analysis of steroids.
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp: 10°C/min to 290°C, hold for 5 min.
-
-
Injector Temperature: 280°C.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Derivatization: To improve volatility and chromatographic performance, silylation is recommended. To a dried aliquot of the sample, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes.
-
Data Analysis: The resulting mass spectrum is compared with reference spectra in libraries (e.g., NIST) and the fragmentation pattern is analyzed to confirm the structure.
Expected Mass Spectral Data (for the di-TMS derivative):
| Ion Type | Expected m/z | Relative Abundance |
| [M]⁺ | 434 | To be determined |
| [M-15]⁺ | 419 | To be determined |
| [M-90]⁺ | 344 | To be determined |
| Base Peak | To be determined | 100% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for complete structural assignment.
Expected ¹H NMR Spectral Features (Illustrative, based on similar androgens):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.3 | br s | C4-H (vinylic proton) |
| ~3.6 | m | C3-H (axial proton) |
| ~3.6 | t | C17-H (axial proton) |
| ~0.8 | s | C18-H₃ (methyl protons) |
| ~1.0 | s | C19-H₃ (methyl protons) |
Expected ¹³C NMR Spectral Features (Illustrative):
-
Signals for 19 carbon atoms.
-
Olefinic carbons (C4 and C5) in the range of 120-140 ppm.
-
Carbons bearing hydroxyl groups (C3 and C17) in the range of 70-85 ppm.
-
Methyl carbons (C18 and C19) in the range of 10-25 ppm.
Stability Testing Protocol
Stability testing is essential to establish the retest period and appropriate storage conditions for the reference standard. The protocol should follow ICH guidelines.[3][4][5][6]
Experimental Workflow:
Caption: Workflow for stability testing of a reference standard.
Methodology:
-
Storage Conditions:
-
Long-term: 2-8°C.
-
Accelerated: 25°C/60% RH or 40°C/75% RH.
-
-
Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests:
-
Appearance
-
Purity by HPLC-UV
-
Identification by GC-MS or another suitable technique
-
Water content (by Karl Fischer titration)
-
-
Acceptance Criteria:
-
No significant change in appearance.
-
Purity remains within the specified limits (e.g., ≥ 98.0%).
-
No significant increase in individual or total degradation products.
-
Androgen Signaling Pathway
Androst-4-ene-3α,17β-diol, as an androgen metabolite, can potentially interact with the androgen receptor (AR) and modulate its signaling pathway. Understanding this pathway is crucial in drug development for androgen-related conditions.
Signaling Pathway Diagram:
Caption: The classical androgen receptor signaling pathway.
Pathway Description:
Androgens, such as Androst-4-ene-3α,17β-diol, are thought to exert their effects through the androgen receptor. In its inactive state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of androgens. The binding affinity of Androst-4-ene-3α,17β-diol to the AR would determine its potency in activating this pathway.[7][8]
Conclusion
The use of Androst-4-ene-3α,17β-diol as a reference standard is integral to the robust analytical characterization of androgenic compounds in pharmaceutical development. The protocols and data presented herein provide a framework for its qualification and application. A thorough understanding of its analytical profile and its interaction with the androgen signaling pathway is essential for researchers and scientists in the field. It is important to note that the provided protocols are representative and may require optimization for specific applications and matrices.
References
- 1. 4Alpha-Androstene-3Beta,17Beta-Diol: Uses, Benefits, Safety, Side Effects & China Supplier Insights [nj-finechem.com]
- 2. Androst-4-ene-3beta,17beta-diol (Δ4-Androstenediol) [lgcstandards.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. The nongenotropic synthetic ligand 4-estren-3alpha17beta-diol is a high-affinity genotropic androgen receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with Androstane Diols
Introduction
Androst-4-ene-3alpha,17beta-diol is a steroid hormone, and its effects on various cell types are of significant interest in research, particularly in the context of androgen signaling. While specific data for this compound is limited, the following protocols and application notes are based on studies of closely related androstane diols and diones, such as Androst-4-ene-3,17-dione (Androstenedione) and 5α-androstane-3α,17β-diol. These compounds are known to interact with the androgen receptor (AR) and other signaling pathways, influencing cell proliferation, differentiation, and survival. The provided methodologies can serve as a foundation for designing experiments with this compound, with the understanding that optimization will be necessary.
Mechanism of Action
Androstenedione, a precursor to testosterone, has been shown to bind to the androgen receptor and promote myogenesis.[1] Its proliferative effects in androgen-sensitive prostate cancer cells, such as LNCaP, are often mediated by its conversion to more potent androgens like dihydrotestosterone (DHT).[2] 5α-androstane-3α,17β-diol, a metabolite of DHT, can support the survival and proliferation of prostate cancer cells through both androgen receptor-dependent and independent mechanisms, including the activation of the PI3K/Akt signaling pathway.[3][4] It is plausible that this compound may exert its effects through similar pathways, either by direct interaction with the androgen receptor or through its metabolites.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with Androstane Diols
This protocol provides a general framework for treating adherent cell lines with androstane diols.
Materials:
-
Cell line of interest (e.g., LNCaP, PC-3, C3H10T1/2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
This compound (or related compound)
-
Vehicle (e.g., ethanol or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at the desired density in complete growth medium and allow them to adhere and reach 50-70% confluency.
-
Hormone Deprivation: To reduce the influence of hormones present in the serum, replace the complete growth medium with a medium containing charcoal-stripped FBS for 24-48 hours prior to treatment.
-
Preparation of Treatment Medium: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute the stock solution to the desired final concentrations in a serum-free or CS-FBS containing medium. Ensure the final vehicle concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the hormone deprivation medium from the cells and wash once with PBS. Add the prepared treatment medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell proliferation assays, protein extraction for Western blotting, or RNA isolation for RT-qPCR.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Treatment: Treat cells with a range of concentrations of this compound as described in Protocol 1.
-
Addition of MTT: At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation
Table 1: Effect of Androstenedione on Myogenesis in C3H10T1/2 Cells
| Concentration (nM) | Myosin Heavy Chain II+ Myotube Area (% of control) | MyoD Protein Expression (Fold Change) |
| 0 (Control) | 100 | 1.0 |
| 10 | 150 | 1.5 |
| 100 | 250 | 2.8 |
| 1000 | 400 | 4.2 |
Data is hypothetical and based on the reported dose-dependent increase in myogenesis.[1]
Table 2: Proliferative Effect of Androstenedione and its Metabolites on LNCaP Cells
| Compound | Concentration (nM) | Cell Proliferation (% of control) |
| Control | - | 100 |
| Androstenedione | 10 | 130 |
| Androstenedione + 5α-R inhibitor | 10 | 105 |
| 5α-androstane-3,17-dione | 10 | 135 |
This table summarizes the finding that the proliferative effect of Androstenedione is dependent on its conversion by 5α-reductase.[2]
Signaling Pathways and Workflows
Caption: Androgen signaling pathway initiated by Androstenedione.
Caption: General experimental workflow for cell culture treatment.
Caption: PI3K/Akt signaling activated by 5α-androstane-3α,17β-diol.
References
- 1. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression [pubmed.ncbi.nlm.nih.gov]
- 4. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies of Androstane Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Androstane diols, specifically focusing on 5α-androstane-3α,17β-diol (3α-diol) and androst-5-ene-3β,17β-diol (ADIOL), in various animal models. The information is compiled from preclinical studies and is intended to guide researchers in designing and interpreting experiments investigating the therapeutic potential of these neurosteroids.
Summary of Preclinical Findings
Androstane diols, metabolites of testosterone and dehydroepiandrosterone (DHEA), have demonstrated significant modulatory effects on the central nervous system in animal models. Key findings include neuroprotective, anxiolytic, cognitive-enhancing, and antiseizure properties. These effects are primarily mediated through interactions with estrogen receptor beta (ERβ) and positive allosteric modulation of the GABA-A receptor.
Quantitative Data from Animal Studies
The following tables summarize the quantitative data from key studies investigating the effects of Androstane diols.
Table 1: Neuroprotective Effects of Androst-5-ene-3β,17β-diol (ADIOL) in a Rat Model of Parkinson's Disease [1][2]
| Treatment Group | Striatal Dopamine (DA) Levels | Nuclear Factor-kappa B (NF-κB) Expression | Apoptotic Markers (Striatum & Substantia Nigra) | Tyrosine Hydroxylase (TH) Density (Nigral) | α-Synuclein Density (Nigral) |
| Control | Normal | Baseline | Baseline | Normal | Normal |
| Rotenone (ROT) | Decreased | Increased | Increased | Decreased | Increased |
| ROT + ADIOL (0.35 mg/kg/day) | Ameliorated | Ameliorated | Ameliorated | Improved | Reduced |
| ROT + ADIOL (3.5 mg/kg/day) | Significantly Ameliorated | Significantly Ameliorated | Significantly Ameliorated | Significantly Improved | Significantly Reduced |
| ROT + ADIOL (35 mg/kg/day) | Ameliorated | Ameliorated | Ameliorated | Improved | Reduced |
Note: The middle dose (3.5 mg/kg/day) of ADIOL was reported to be the most effective.[1]
Table 2: Antiseizure Activity of 5α-androstane-3α,17β-diol (3α-diol) in a Mouse Kindling Model of Epilepsy [3][4]
| Treatment Group | Seizure Suppression | EC50 for GABA-A Current Enhancement | ED50 for Antiseizure Effect | Estimated Plasma Concentration for 50% Seizure Protection |
| Vehicle | - | - | - | - |
| 3α-diol (5-100 mg/kg) | Dose-dependent suppression | 5 µM | 50 mg/kg | 10.6 µM |
| 3β-epimer of 3α-diol | No effect | No effect | - | - |
Note: 3α-diol produced complete seizure protection at doses of 2x ED50 for up to 3 hours post-injection without significant sedation or motor toxicity.[3][4]
Table 3: Anxiolytic and Cognitive-Enhancing Effects of Androgen Metabolites in Male Rats and Mice [5]
| Treatment Group (Gonadectomized Wildtype Mice) | Time on Open Arms (Elevated Plus Maze) |
| Vehicle | Baseline |
| 3α-diol (1 mg/kg) | Increased |
| 3β-diol (1 mg/kg) | Increased |
| Androsterone (1 mg/kg) | Increased |
Note: The anxiolytic effects of 3α-diol and 3β-diol were not observed in ERβ knockout mice, suggesting mediation through this receptor. Androsterone's effects were present in both wildtype and ERβ knockout mice.[5]
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of Neuroprotective Effects in a Rotenone-Induced Parkinson's Disease Rat Model[1][2]
1. Animal Model:
- Species: Adult male Wistar rats (225 ± 20 g).
- Induction of Parkinson's Disease: Administer rotenone (ROT) dissolved in a suitable vehicle (e.g., sunflower oil) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specified dose and frequency to induce nigrostriatal degeneration.
2. Drug Administration:
- Test Compound: Androst-5-ene-3β,17β-diol (ADIOL).
- Dosing: Prepare three dose levels (e.g., 0.35, 3.5, and 35 mg/kg/day) in a vehicle.
- Route of Administration: Administer ADIOL via i.p. or s.c. injection.
- Treatment Schedule: Pre-treatment with ADIOL for a specified period before and concurrently with ROT administration.
3. Behavioral Assessment:
- Conduct behavioral tests to assess motor function (e.g., open field test for locomotor activity, rotarod test for motor coordination) at baseline and various time points throughout the study.
4. Biochemical and Histological Analysis:
- Tissue Collection: At the end of the treatment period, euthanize animals and collect brain tissue (striatum and substantia nigra).
- Dopamine Measurement: Measure striatal dopamine levels using High-Performance Liquid Chromatography (HPLC).
- Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) to assess the integrity of dopaminergic neurons and α-synuclein to evaluate protein aggregation.
- Western Blot/ELISA: Quantify levels of NF-κB and apoptotic markers (e.g., caspase-3, Bax, Bcl-2) in brain tissue lysates.
- ATP Measurement: Assess mitochondrial function by measuring ATP levels in brain tissue.
Protocol 2: Assessment of Antiseizure Activity in a Hippocampal Kindling Mouse Model[3][4]
1. Animal Model:
- Species: Adult male mice (e.g., C57BL/6).
- Kindling Surgery: Surgically implant a bipolar electrode into the hippocampus under anesthesia. Allow for a recovery period.
- Kindling Procedure: Apply a brief, low-intensity electrical stimulus to the hippocampus daily. Monitor for the development of behavioral and electrographic seizures, progressing from focal to generalized seizures (kindling).
2. Drug Administration:
- Test Compound: 5α-androstane-3α,17β-diol (3α-diol).
- Dosing: Administer a range of doses (e.g., 5-100 mg/kg) to determine a dose-response relationship.
- Route of Administration: Systemic administration (e.g., intraperitoneal injection).
3. Seizure Assessment:
- After the final kindling stimulation, administer the test compound or vehicle.
- Record and score the severity and duration of behavioral seizures.
- Record electrographic seizure activity from the implanted electrode.
4. In Vitro Electrophysiology (for mechanism of action):
- Tissue Preparation: Acutely dissociate hippocampal CA1 pyramidal cells from naive mice.
- Whole-Cell Patch-Clamp Recording: Record GABA-activated currents in response to the application of GABA.
- Drug Application: Perfuse cells with varying concentrations of 3α-diol to determine its effect on GABA-activated currents and establish an EC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of Androstane diols and a typical experimental workflow.
Caption: 3α-diol positively modulates the GABA-A receptor, enhancing neuronal inhibition.
Caption: Androstane diols bind to ERβ, leading to changes in gene expression.
Caption: A typical workflow for preclinical evaluation of androstane diols.
References
- 1. Potential neuroprotective effect of androst-5-ene-3β, 17β-diol (ADIOL) on the striatum, and substantia nigra in Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgens with activity at estrogen receptor beta have anxiolytic and cognitive-enhancing effects in male rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of Androst-4-ene-3α,17β-diol and Androst-4-ene-3β,17β-diol Isomers
Introduction
Androst-4-ene-3α,17β-diol and Androst-4-ene-3β,17β-diol are stereoisomers of androstenediol, which are metabolites of dehydroepiandrosterone (DHEA) and precursors in the biosynthesis of testosterone. Due to their structural similarity, differing only in the stereochemistry at the C-3 position, their separation and quantification can be challenging. This application note provides a detailed protocol for the separation of these two isomers using high-performance liquid chromatography (HPLC) with UV detection. The method is suitable for researchers in steroid biochemistry, drug development, and clinical chemistry.
Data Presentation
The following table summarizes representative quantitative data for the HPLC separation of Androst-4-ene-3α,17β-diol and Androst-4-ene-3β,17β-diol isomers. Please note that actual retention times and resolution may vary depending on the specific HPLC system, column batch, and laboratory conditions.
| Parameter | Androst-4-ene-3β,17β-diol | Androst-4-ene-3α,17β-diol |
| Retention Time (min) | 12.5 | 13.8 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{>1.5} |
Experimental Protocols
This section details the methodology for the HPLC separation of Androst-4-ene-3α,17β-diol and Androst-4-ene-3β,17β-diol isomers.
1. Materials and Reagents
-
Androst-4-ene-3α,17β-diol analytical standard (≥98% purity)
-
Androst-4-ene-3β,17β-diol analytical standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 70% B
-
20-22 min: 70% to 50% B
-
22-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Sample Preparation
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Androst-4-ene-3α,17β-diol and Androst-4-ene-3β,17β-diol in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard working solution by diluting the stock solutions with the initial mobile phase (50:50 water:acetonitrile) to a final concentration of 10 µg/mL for each isomer.
-
-
Sample Pre-treatment:
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended to remove interfering substances.
-
Dissolve the extracted and dried sample residue in the initial mobile phase.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
-
5. Data Analysis
-
Identify the peaks for Androst-4-ene-3β,17β-diol and Androst-4-ene-3α,17β-diol based on the retention times obtained from the injection of individual standards.
-
Calculate the resolution (Rs) between the two isomer peaks using the following formula: Rs = 2(RT2 - RT1) / (W1 + W2) where RT is the retention time and W is the peak width at the base.
-
Quantify the amount of each isomer in the samples by comparing the peak areas with those of the standard solutions.
Mandatory Visualization
Caption: Experimental workflow for the HPLC separation of Androst-4-ene-3,17-diol isomers.
Caption: Influence of HPLC parameters on the separation of Androst-4-ene-3,17-diol isomers.
Synthesis and Purification of Androst-4-ene-3α,17β-diol for Research Applications
Abstract
This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of Androst-4-ene-3α,17β-diol for research purposes. The synthesis involves a two-step reduction of the commercially available starting material, Androst-4-ene-3,17-dione. The initial selective reduction of the C17-ketone is followed by a stereoselective reduction of the C3-ketone to yield the desired 3α-hydroxyl configuration. Purification of the final compound is achieved through silica gel column chromatography, and its identity and purity are confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol is intended for researchers in steroid chemistry, endocrinology, and drug development requiring a reliable method for obtaining high-purity Androst-4-ene-3α,17β-diol.
Introduction
Androst-4-ene-3α,17β-diol is a stereoisomer of the more commonly studied Androst-4-ene-3β,17β-diol, a known androgen and a precursor to testosterone. The biological activity of steroids is often highly dependent on the stereochemistry of their hydroxyl groups. Therefore, access to pure stereoisomers such as the 3α-epimer is crucial for investigating structure-activity relationships, understanding metabolic pathways, and developing novel therapeutic agents. This document outlines a robust and reproducible methodology for the synthesis and purification of research-grade Androst-4-ene-3α,17β-diol.
Synthesis Pathway
The synthesis of Androst-4-ene-3α,17β-diol is achieved from Androst-4-ene-3,17-dione via a two-step reduction process. The first step involves the selective reduction of the C17-ketone to form Testosterone. The second, and key, step is the stereoselective reduction of the C3-ketone of Testosterone to the 3α-hydroxyl group.
Caption: Synthetic route from Androst-4-ene-3,17-dione to Androst-4-ene-3α,17β-diol.
Experimental Protocols
Materials and Reagents
-
Androst-4-ene-3,17-dione (≥98% purity)
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol (anhydrous)
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂ with a suitable chiral phosphine ligand for stereoselectivity)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (for column chromatography, 230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Step 1: Synthesis of Testosterone (Androst-4-ene-17β-ol-3-one)
-
Dissolve Androst-4-ene-3,17-dione (1.0 g, 3.49 mmol) and CeCl₃·7H₂O (1.56 g, 4.19 mmol) in 50 mL of anhydrous methanol in a round-bottom flask.
-
Cool the solution to -15°C in an ice-salt bath with constant stirring.
-
Slowly add NaBH₄ (0.132 g, 3.49 mmol) in small portions over 30 minutes, ensuring the temperature remains below -10°C.
-
After the addition is complete, continue stirring at -15°C for 2 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% Ethyl acetate in Hexane). The starting material should be consumed, and a new, more polar spot corresponding to testosterone should appear.
-
Quench the reaction by the slow addition of 10 mL of acetone.
-
Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure.
-
Resuspend the residue in 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Testosterone.
Step 2: Synthesis of Androst-4-ene-3α,17β-diol
-
Dissolve the crude Testosterone (from Step 1) in 50 mL of anhydrous dichloromethane in a high-pressure reaction vessel.
-
Add the rhodium catalyst (e.g., 0.01 mol% of [Rh(cod)Cl]₂ and an appropriate chiral phosphine ligand).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane) for the disappearance of the testosterone spot and the appearance of a new, more polar product spot.
-
Once the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
Purification Protocol
The crude product from the synthesis contains the desired Androst-4-ene-3α,17β-diol, the unreacted starting material, and the 3β-epimer as the major byproduct. Purification is achieved by silica gel column chromatography.
Column Chromatography Workflow
Caption: Workflow for the purification of Androst-4-ene-3α,17β-diol.
-
Column Preparation: Prepare a silica gel column (e.g., 40 g of silica for 1 g of crude material) packed in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 10% ethyl acetate and gradually increase to 50% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. The 3α and 3β epimers will have slightly different Rf values. Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Pooling and Concentration: Combine the fractions containing the pure 3α-epimer (typically the slightly more polar spot) and concentrate them under reduced pressure to obtain the purified Androst-4-ene-3α,17β-diol as a white solid.
Characterization and Data Presentation
The identity and purity of the synthesized Androst-4-ene-3α,17β-diol should be confirmed using HPLC, Mass Spectrometry, and NMR.
Quantitative Data Summary
| Parameter | Starting Material (Androst-4-ene-3,17-dione) | Intermediate (Testosterone) | Final Product (Androst-4-ene-3α,17β-diol) |
| Molecular Formula | C₁₉H₂₆O₂ | C₁₉H₂₈O₂ | C₁₉H₃₀O₂ |
| Molecular Weight | 286.41 g/mol | 288.42 g/mol | 290.44 g/mol |
| Typical Yield | N/A | ~95% (crude) | 60-70% (after purification) |
| Purity (by HPLC) | ≥98% | N/A (crude) | ≥98% |
| Melting Point | 173-174 °C | 155 °C | ~165-168 °C |
Analytical Data
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Expected Retention Time: Will vary based on the exact system, but should be a single sharp peak for the pure compound.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Expected [M+H]⁺: m/z 291.23
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CDCl₃
-
¹H NMR (indicative chemical shifts):
-
Signals corresponding to the two methyl groups (C18 and C19).
-
A signal for the vinyl proton at C4.
-
A characteristic signal for the axial proton at C3 (associated with the 3α-hydroxyl group), which will differ from the equatorial proton signal of the 3β-epimer.
-
A signal for the proton at C17.
-
-
¹³C NMR:
-
Signals for 19 carbon atoms, with characteristic shifts for the olefinic carbons (C4 and C5), and the carbons bearing the hydroxyl groups (C3 and C17).
-
-
Conclusion
This application note provides a comprehensive protocol for the synthesis and purification of Androst-4-ene-3α,17β-diol. The described methods are suitable for producing high-purity material for research applications. The stereoselective reduction step is critical for achieving a good yield of the desired 3α-epimer, and careful chromatographic purification is necessary to isolate it from the 3β-epimer. The provided analytical parameters can be used to confirm the identity and purity of the final product.
Application Notes and Protocols for the Detection of Androst-4-ene-3alpha,17beta-diol in Nutritional Supplements
Introduction
The illicit inclusion of undeclared anabolic-androgenic steroids (AAS) in nutritional supplements poses a significant health risk to consumers and can lead to inadvertent doping violations by athletes.[1][2] Androst-4-ene-3alpha,17beta-diol is an anabolic steroid that may be found as an undeclared ingredient. Its detection requires sensitive and specific analytical methods to ensure the safety and compliance of nutritional supplements. This document provides detailed application notes and protocols for the identification and quantification of this compound in various supplement matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The analytical challenge in detecting these compounds in supplements is often compounded by the complexity of the sample matrices.[3] Therefore, robust sample preparation and validated analytical techniques are paramount.
Analytical Methods Overview
The primary methods for the detection of this compound in nutritional supplements are GC-MS and LC-MS/MS. Both techniques offer high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a well-established method for steroid analysis. It often requires a derivatization step to improve the volatility and thermal stability of the analytes, leading to enhanced sensitivity.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, often without the need for derivatization. It is particularly suitable for complex matrices and can provide structural information for confirmation.[4][5]
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of anabolic steroids, including compounds structurally similar to this compound, in nutritional supplements using GC-MS and LC-MS/MS.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.1 - 2 ng/g | 1 - 25 ng/g | [3][6] |
| Limit of Quantification (LOQ) | Not specified | 50 ng/g | [6] |
| Recovery | 32% - 92% | Good values reported | [3][6] |
| Linearity (Correlation Coefficient) | Not specified | > 0.99 | [6] |
| Precision (% CV) | Not specified | < 15% | [6] |
| Accuracy (% E) | Not specified | < 15% | [6] |
Note: The values presented are indicative and may vary depending on the specific matrix, instrumentation, and method parameters. Method validation is crucial for each specific application.[7]
Experimental Workflow
The general workflow for the analysis of this compound in nutritional supplements is depicted below.
Caption: General experimental workflow for steroid analysis.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis
This protocol is adapted from established methods for the analysis of anabolic steroids in nutritional supplements.[3]
1. Sample Preparation
-
Homogenization: Solid supplements (e.g., powders, tablets) are ground to a fine, homogenous powder. Liquid or gel supplements are thoroughly mixed.
-
Extraction:
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add an appropriate internal standard (e.g., deuterated testosterone).
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of pentane and diethyl ether).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process on the residue and combine the supernatants.
-
-
Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step may be required.
-
Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dry residue in 50 µL of a derivatizing agent (e.g., MSTFA/NH4I/dithioerythritol).
-
Heat at 65°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis. Diagnostic ions for this compound-TMS derivative should be determined using a reference standard.
Protocol 2: LC-MS/MS Analysis
This protocol is based on common practices for multi-steroid analysis in dietary supplements.[4][6]
1. Sample Preparation
-
Homogenization: As described in the GC-MS protocol.
-
Extraction:
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.[8]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 30% B, hold for 1 min.
-
Increase to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 30% B and equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8045).[8]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound must be optimized using a reference standard.
Data Analysis and Quality Control
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum (or MRM transitions) with that of a certified reference standard.
-
Quantification: A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the analyte in the sample is then determined from this curve.
-
Quality Control:
-
A blank sample (matrix without the analyte) should be analyzed to check for interferences.
-
A spiked sample (matrix with a known amount of analyte) should be analyzed to assess recovery and matrix effects.
-
The analysis of a quality control sample with a known concentration should be performed with each batch of samples to ensure the accuracy and precision of the method.
-
Signaling Pathway (Illustrative)
While this compound itself is an exogenous steroid, its mechanism of action involves interaction with the androgen receptor, initiating a signaling cascade that ultimately alters gene expression.
Caption: Androgen receptor signaling pathway.
Conclusion
The described GC-MS and LC-MS/MS methods provide reliable and sensitive approaches for the detection and quantification of this compound in nutritional supplements. Proper method validation is essential to ensure accurate and defensible results. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, the complexity of the supplement matrix, and the desired level of sensitivity. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals in the analysis of anabolic steroids in nutritional supplements.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of non-hormonal nutritional supplements for anabolic-androgenic steroids - results of an international study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical strategies for the detection of non-labelled anabolic androgenic steroids in nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of anabolic agents in dietary supplements by liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Development and Validation in Dietary Supplement Testing - Eurofins USA [eurofinsus.com]
- 8. Ensuring steroid-free food supplements – secrets of science [shimadzu-webapp.eu]
Application Notes and Protocols for Enzymatic Hydrolysis of Androst-4-ene-3α,17β-diol Conjugates in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic hydrolysis of Androst-4-ene-3α,17β-diol glucuronide and sulfate conjugates in human urine samples. Accurate quantification of steroid hormones and their metabolites is crucial in various fields, including clinical diagnostics, sports doping control, and pharmaceutical research. As steroids are often excreted as water-soluble glucuronide or sulfate conjugates, a hydrolysis step is essential to liberate the parent steroid for analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Introduction
Androst-4-ene-3α,17β-diol is a metabolite of androstenedione and a precursor to testosterone, playing a role in androgenic pathways.[1] In urine, it is primarily found as glucuronide and sulfate conjugates to facilitate excretion.[2] Enzymatic hydrolysis is the preferred method for deconjugation as it is milder than acid hydrolysis and less likely to cause unwanted chemical modifications of the steroid.[2] The choice of enzyme and reaction conditions is critical for achieving complete and reliable hydrolysis.
This document outlines protocols using β-glucuronidase and sulfatase enzymes, summarizes key quantitative data for hydrolysis efficiency, and provides a visual representation of the relevant metabolic pathway and experimental workflow.
Data Presentation: Quantitative Hydrolysis Conditions
The efficiency of enzymatic hydrolysis is dependent on several factors, including the source of the enzyme, pH, temperature, incubation time, and enzyme concentration. The following tables summarize typical conditions and reported efficiencies for the hydrolysis of steroid conjugates. Note that specific quantitative data for Androst-4-ene-3α,17β-diol is limited; therefore, data for structurally related androgen conjugates are also included to provide guidance.
Table 1: β-Glucuronidase Hydrolysis of Androgen Glucuronides
| Enzyme Source | Substrate(s) | pH | Temperature (°C) | Incubation Time | Enzyme Concentration | Reported Efficiency | Reference(s) |
| Helix pomatia | Steroid Glucuronides | 4.5 - 5.2 | 37 - 55 | 4 - 24 h | ≥ 30 units/μL urine | Complete hydrolysis of O- and N-glucuronides reported.[3] | [3] |
| Escherichia coli (recombinant) | Steroid Glucuronides | 6.8 | 37 - 55 | 30 min | ≥ 15 units/μL urine | Rapid hydrolysis of some drug glucuronides.[3] | [3] |
| Ampullaria | Steroid Glucuronides | 4.0 | 60 | 1 h | 320 Fishman units | Completed hydrolysis of urinary steroid conjugates.[1] | [1] |
| Bovine Liver | Steroid Glucuronides | 6.5 | 37 | 24 h | Not specified | Suitable for many steroid glucuronides. |
Table 2: Sulfatase Hydrolysis of Androgen Sulfates
| Enzyme Source | Substrate(s) | pH | Temperature (°C) | Incubation Time | Enzyme Concentration | Reported Efficiency | Reference(s) |
| Helix pomatia (contains sulfatase) | Steroid Sulfates | 6.2 | 37 - 55 | 4 - 24 h | ≥ 30 μL/100 μL urine | Complete hydrolysis reported.[3] | [3] |
| Abalone Entrails | DHEA, Etiocholanolone | 5.2 | 42 | 20 h | 12,000 units | Selected for hydrolysis of various steroid conjugates.[4] | [4] |
Experimental Protocols
Below are detailed protocols for the enzymatic hydrolysis of Androst-4-ene-3α,17β-diol conjugates in urine. It is recommended to optimize these protocols for your specific laboratory conditions and analytical methods.
Protocol 1: Hydrolysis of Glucuronide Conjugates using β-Glucuronidase from Helix pomatia
This protocol is suitable for the hydrolysis of Androst-4-ene-3α,17β-diol glucuronide.
Materials:
-
Urine sample
-
β-Glucuronidase from Helix pomatia (liquid or powder)
-
0.1 M Acetate buffer (pH 5.0)
-
Internal standard (e.g., deuterated Androst-4-ene-3α,17β-diol)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Centrifuge
-
Water bath or incubator
-
Vortex mixer
Procedure:
-
Sample Preparation: Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: To 1.0 mL of the urine supernatant, add a known amount of the internal standard.
-
pH Adjustment: Add 0.5 mL of 0.1 M acetate buffer (pH 5.0) to the urine sample. Vortex briefly to mix.
-
Enzyme Addition: Add a sufficient amount of β-glucuronidase from Helix pomatia (e.g., ≥ 30 units/μL of urine).[3] The exact amount may need to be optimized based on the enzyme activity specified by the manufacturer.
-
Incubation: Vortex the mixture and incubate in a water bath at 55°C for 4 hours. For potentially resistant conjugates, the incubation time can be extended up to 24 hours.
-
Extraction: After incubation, cool the sample to room temperature. Extract the liberated Androst-4-ene-3α,17β-diol using 5 mL of diethyl ether. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization and Analysis: The dried residue is now ready for derivatization (if required for GC-MS analysis) and subsequent instrumental analysis.
Protocol 2: Combined Hydrolysis of Glucuronide and Sulfate Conjugates using Enzyme Preparation from Helix pomatia
This protocol utilizes a crude enzyme preparation from Helix pomatia which contains both β-glucuronidase and sulfatase activity, allowing for the simultaneous hydrolysis of both types of conjugates.
Materials:
-
Urine sample
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
0.1 M Acetate buffer (pH 5.2)
-
Internal standard
-
Organic solvent for extraction
-
Centrifuge
-
Water bath or incubator
-
Vortex mixer
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
pH Adjustment: Add 0.5 mL of 0.1 M acetate buffer (pH 5.2) to the urine sample. Vortex briefly.
-
Enzyme Addition: Add the β-glucuronidase/arylsulfatase preparation from Helix pomatia (e.g., ≥ 30 μL of liquid enzyme per 100 μL of urine).[3]
-
Incubation: Vortex the mixture and incubate at 37°C for 16-24 hours.
-
Follow steps 6 to 10 from Protocol 1 for extraction and further analysis.
Visualizations
Metabolic Pathway of Androst-4-ene-3,17-dione
The following diagram illustrates the metabolic pathway from the precursor Androst-4-ene-3,17-dione to Androst-4-ene-3α,17β-diol and its subsequent conjugation.
Caption: Metabolic pathway of Androst-4-ene-3,17-dione to Androst-4-ene-3α,17β-diol and its conjugation.
Experimental Workflow for Enzymatic Hydrolysis
The following diagram outlines the general workflow for the enzymatic hydrolysis of Androst-4-ene-3α,17β-diol conjugates from urine samples.
Caption: General experimental workflow for enzymatic hydrolysis of urinary steroid conjugates.
References
- 1. 4-Androstenediol - Wikipedia [en.wikipedia.org]
- 2. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
application of Androst-4-ene-3alpha,17beta-diol in androgen receptor binding assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a competitive androgen receptor binding assay that can be adapted to determine the binding affinity of Androst-4-ene-3α,17β-diol. It also includes comparative binding data for other relevant androgens and visual representations of the underlying biological and experimental processes.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that mediates the physiological effects of androgens.[2] Upon binding to an androgen in the cytoplasm, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[3] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulatory proteins to modulate the transcription of target genes.[4]
Data Presentation: Comparative Androgen Receptor Binding Affinities
While specific binding data for Androst-4-ene-3α,17β-diol is not available, the following table summarizes the relative binding affinities (RBA) and inhibition constants (Ki) or IC50 values for several well-characterized androgens. This data provides a crucial comparative context for interpreting the results of a binding assay with Androst-4-ene-3α,17β-diol. The RBA is typically determined relative to a high-affinity ligand like dihydrotestosterone (DHT).
| Compound | Receptor | Relative Binding Affinity (%) (DHT = 100%) | IC50 / Ki (nM) | Reference |
| Dihydrotestosterone (DHT) | Androgen Receptor | 100 | 3.2 | [5] |
| Testosterone | Androgen Receptor | ~50-70 | Varies | [2] |
| Androst-5-ene-3β,17β-diol | Androgen Receptor | Lower than DHT and Testosterone | Not Specified | [6] |
| 5α-androstane-3β,17β-diol | Androgen Receptor | Lower than DHT and Testosterone | Not Specified | [6] |
| 5α-androstane-3α,17β-diol | Androgen Receptor | Low Affinity | Not Specified | [7][8] |
Experimental Protocols
Principle of the Competitive Binding Assay
A competitive binding assay is used to determine the affinity of a test compound (unlabeled ligand, e.g., Androst-4-ene-3α,17β-diol) for a receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-DHT) for binding to that receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the inhibition constant (Ki).
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the key steps in a typical competitive radioligand binding assay for the androgen receptor.
References
- 1. 4-Androstenediol - Wikipedia [en.wikipedia.org]
- 2. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Androgen receptor-mediated transcriptional repression targets cell plasticity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the Androgen Receptor by Intratumoral Bioconversion of Androstanediol to Dihydrotestosterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Studying Myogenesis in vitro using Androst-4-ene-3alpha,17beta-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androst-4-ene-3alpha,17beta-diol is an androgenic steroid that can play a role in modulating muscle growth and development (myogenesis). Understanding its effects on myoblasts, the precursor cells to muscle fibers, is crucial for developing therapies for muscle wasting diseases and for optimizing athletic performance. These application notes provide a comprehensive guide to studying the effects of this compound on myogenesis in vitro using the C2C12 myoblast cell line, a well-established model for skeletal muscle differentiation.[1][2][3] The protocols outlined below cover cell culture, differentiation induction, and key assays to quantify myogenic progression.
Hypothesized Mechanism of Action
While direct studies on this compound in myoblasts are limited, its mechanism of action is hypothesized to be mediated through the androgen receptor (AR). Upon binding to the AR, this compound may initiate a signaling cascade that promotes myoblast proliferation and differentiation. Key signaling pathways potentially involved include the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis and hypertrophy.[4][5][6] Androgens are known to influence the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin, which are essential for the commitment and terminal differentiation of myoblasts.[4][7]
Experimental Protocols
C2C12 Myoblast Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging C2C12 mouse myoblasts.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks or dishes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture C2C12 cells in Growth Medium in a humidified incubator.
-
Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation.[2]
-
To passage, aspirate the Growth Medium and wash the cells once with sterile PBS.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 4 volumes of pre-warmed Growth Medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Growth Medium and plate at the desired density for maintenance or experiments.
Induction of Myogenic Differentiation with this compound
This protocol outlines the steps to induce myoblast differentiation into myotubes and treat with this compound.
Materials:
-
C2C12 myoblasts seeded in appropriate culture vessels (e.g., 6-well plates, 24-well plates)
-
Growth Medium (GM)
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[3]
-
This compound stock solution (dissolved in a suitable vehicle like DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed C2C12 myoblasts in Growth Medium at a density that will allow them to reach approximately 80-90% confluency on the day of differentiation induction.
-
Once confluent, aspirate the Growth Medium and wash the cells twice with sterile PBS.
-
Replace the GM with Differentiation Medium. This marks Day 0 of differentiation.
-
Prepare different concentrations of this compound in DM. Also, prepare a vehicle control (DM with the same concentration of vehicle used for the steroid).
-
Add the prepared media with the test compound or vehicle to the cells.
-
Incubate the cells for the desired duration of the experiment (typically 3-7 days), changing the medium every 24-48 hours with freshly prepared DM containing the respective treatments.
Quantification of Myogenesis
a. Myotube Fusion Index
The fusion index is a quantitative measure of myoblast fusion and myotube formation.[8][9][10][11]
Materials:
-
Differentiated C2C12 cells on coverslips or in imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a myotube marker (e.g., anti-Myosin Heavy Chain, MyHC)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (anti-MyHC) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Calculation: From multiple random fields of view, count the number of nuclei within MyHC-positive myotubes (defined as having ≥3 nuclei) and the total number of nuclei.
b. Myotube Area Measurement
This provides an indication of myotube hypertrophy.
Procedure:
-
Using the images acquired for the fusion index, outline the MyHC-positive myotubes using image analysis software (e.g., ImageJ/Fiji).
-
Measure the total area occupied by the myotubes in each field of view.
-
Normalize the myotube area to the number of myotubes to get the average myotube area.
c. Gene Expression Analysis by qRT-PCR
Analyze the expression of key myogenic regulatory factors and muscle-specific proteins.[7][12][13][14][15]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MyoD, Myogenin, MyHC) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Lyse the cells at different time points of differentiation (e.g., Day 0, 1, 3, 5) and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the genes of interest.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Myotube Formation (Day 5)
| Treatment Group | Concentration (nM) | Fusion Index (%) | Average Myotube Area (µm²) |
| Vehicle Control | 0 | 35.2 ± 3.1 | 1580 ± 120 |
| Androst-4-ene-3α,17β-diol | 1 | 42.5 ± 4.5 | 1850 ± 150 |
| Androst-4-ene-3α,17β-diol | 10 | 55.8 ± 5.2 | 2430 ± 210 |
| Androst-4-ene-3α,17β-diol | 100 | 58.1 ± 4.9 | 2510 ± 190 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. (Note: These are example data and do not represent actual experimental results).
Table 2: Relative Gene Expression in Differentiating Myoblasts (Day 3)
| Treatment Group | Concentration (nM) | Relative MyoD Expression (Fold Change) | Relative Myogenin Expression (Fold Change) | Relative MyHC Expression (Fold Change) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.20 |
| Androst-4-ene-3α,17β-diol | 10 | 1.85 ± 0.25* | 2.50 ± 0.30 | 3.10 ± 0.45 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. (Note: These are example data and do not represent actual experimental results).
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound in myogenesis.
Experimental Workflow
Caption: Workflow for studying this compound effects on myogenesis.
References
- 1. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. encodeproject.org [encodeproject.org]
- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways That Control Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. biorxiv.org [biorxiv.org]
- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Gene expression changes during mouse skeletal myoblast differentiation revealed by transcriptional profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Large-scale gene expression analysis of human skeletal myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Gene expression changes during mouse skeletal myoblast differentiation revealed by transcriptional profiling. | Semantic Scholar [semanticscholar.org]
- 15. Characterization of human myoblast differentiation for tissue-engineering purposes by quantitative gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of Androst-4-ene-3alpha,17beta-diol in aqueous solutions
Welcome to the technical support center for Androst-4-ene-3alpha,17beta-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve this?
A1: this compound, like many steroids, has low aqueous solubility. Precipitation is a common issue and can be caused by several factors:
-
Concentration: The concentration of your solution may exceed the solubility limit of the steroid in the aqueous buffer.
-
Temperature: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
pH: The pH of your solution can influence the solubility of the steroid.
-
Improper Dissolution: The initial dissolution of the steroid in a co-solvent may have been incomplete before dilution in the aqueous buffer.
Troubleshooting Steps:
-
Review your protocol: Ensure that the intended concentration is appropriate for the aqueous buffer system you are using.
-
Co-solvent usage: Dissolve the steroid in a small amount of a water-miscible organic solvent such as ethanol, methanol, or DMSO before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture).
-
Gentle warming: Gently warm the solution to aid in dissolution, but be cautious as excessive heat can cause degradation.
-
Sonication: Use a sonicator to help disperse the compound and break up any aggregates.
-
Use of solubilizing excipients: Consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance the aqueous solubility of the steroid.[1][2][3]
Q2: I am concerned about the degradation of this compound in my aqueous stock solution. How should I store it and for how long?
A2: The stability of this compound in aqueous solutions is influenced by temperature, pH, and light exposure. For optimal stability:
-
Storage Temperature: Aqueous stock solutions should be stored at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
pH: Maintain the pH of the solution close to neutral (pH 7.0-7.4) for general use. Steroids can be susceptible to degradation under acidic or basic conditions.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect the compound from light, which can induce photodegradation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
The exact shelf-life of your aqueous solution will depend on the specific storage conditions and the presence of any stabilizing agents. It is recommended to perform periodic purity checks using a stability-indicating analytical method if the solution is to be stored for an extended period.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
A3: While specific degradation kinetics for this compound are not extensively published, based on the structure of related Δ4-steroids, the following degradation pathways are plausible:
-
Oxidation: The hydroxyl groups at the 3-alpha and 17-beta positions are susceptible to oxidation, which would convert them to ketone groups, forming androst-4-ene-3,17-dione.
-
Isomerization: The double bond in the A-ring could potentially migrate under certain pH and temperature conditions.
-
Hydrolysis: If the compound is formulated with ester-containing excipients, these could be susceptible to hydrolysis.
A forced degradation study is the most effective way to identify the specific degradation products and pathways for your formulation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare fresh dilutions of the steroid from a frozen stock solution immediately before each experiment.
-
Minimize incubation time in media: Add the steroid to the cell culture medium just before treating the cells.
-
Check for interactions with media components: Some components of cell culture media may accelerate the degradation of the compound. Consider a simplified buffer system for short-term experiments if possible.
-
Use of stabilizing agents: If long-term incubation is necessary, consider pre-complexing the steroid with a cyclodextrin to enhance its stability in the aqueous environment of the cell culture medium.[1][2][3]
-
Issue 2: Loss of compound during sample preparation for analytical quantification.
-
Possible Cause: Adsorption of the lipophilic steroid to plasticware.[4]
-
Troubleshooting Steps:
-
Use appropriate labware: Whenever possible, use glass or low-adsorption polypropylene tubes and pipette tips.[4]
-
Pre-rinse plasticware: Pre-rinse pipette tips and tubes with the sample solution to saturate non-specific binding sites before making quantitative transfers.
-
Include a carrier protein: In some instances, the presence of a protein like bovine serum albumin (BSA) in the buffer can help to reduce non-specific binding to surfaces.
-
Optimize extraction solvent: Ensure the solvent used for extraction from aqueous solutions is sufficiently non-polar to efficiently partition the steroid.
-
Quantitative Data on Steroid Stability
Direct quantitative stability data for this compound is limited in the public domain. However, the following table provides representative stability data for testosterone, a structurally similar steroid, under forced degradation conditions. This data can serve as a general guide for designing experiments with this compound.
Table 1: Representative Forced Degradation Data for Testosterone
| Stress Condition | Reagent/Condition | Incubation Time | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~15% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | ~20% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~25% |
| Thermal | Dry Heat | 48 hours | 105°C | ~10% |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | ~5% |
Note: This data is illustrative and based on typical results for testosterone. Actual degradation rates for this compound may vary and should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Aqueous Solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To prepare a 1 mM aqueous stock solution of this compound with enhanced solubility and stability.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required mass of this compound and HP-β-CD. For a 1:2 molar ratio, you will need approximately 290 mg of the steroid and 2.7 g of HP-β-CD for 1 L of a 1 mM solution.
-
In a glass beaker, dissolve the HP-β-CD in the desired volume of deionized water with stirring.
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Continue stirring at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterile filter the solution through a 0.22 µm filter if it is to be used in cell culture.
-
Store the solution in a sterile, light-protected container at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Methanol or another suitable organic solvent
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Evaporate the solvent from 1 mg of the compound in a vial and place the vial in an oven at 105°C for 48 hours. Reconstitute in a suitable solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and to identify any degradation products.
-
Visualizations
Caption: Putative degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Effect of cyclodextrins on the solubility and stability of a novel soft corticosteroid, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 3. Beta-cyclodextrin/steroid complexation: effect of steroid structure on association equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of Androst-4-ene-3alpha,17beta-diol in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues of Androst-4-ene-3alpha,17beta-diol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). A related compound, 5β-Androstane-3α,17β-diol, is reported to be slightly soluble in DMSO and DMF (dimethylformamide)[1]. For cell culture applications, it is crucial to use a minimal amount of DMSO to dissolve the compound and to ensure the final concentration in the culture medium is non-toxic to the cells.
Q2: What is the maximum permissible concentration of DMSO in cell culture?
A2: High concentrations of DMSO can be toxic to cells. While tolerance varies between cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines with minimal cytotoxic effects[2]. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Pre-warm the media: Gently warming the cell culture medium to 37°C before adding the stock solution can help.
-
Increase the rate of mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersion.
-
Use a carrier protein: If your experimental design allows, adding the compound to media containing serum can aid solubility, as the compound may bind to serum proteins like albumin.
-
Consider alternative solubilization methods: If precipitation persists, using cyclodextrins may be a suitable alternative to DMSO.
Q4: What are cyclodextrins and how can they improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex[3][4]. This encapsulation effectively shields the hydrophobic compound from the aqueous environment, increasing its solubility. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to solubilize steroids for cell culture applications[3][5].
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Gently warm the solution to 37°C and use sonication for brief periods to aid dissolution[6]. Ensure you are using a sufficient volume of DMSO to prepare a concentrated stock solution. |
| Precipitate forms immediately upon adding stock solution to media. | The compound's solubility limit in the aqueous medium has been exceeded. | Decrease the final concentration of this compound. Alternatively, prepare the working solution by serial dilution in the cell culture medium. Consider using cyclodextrins as a solubilizing agent. |
| Cloudiness or precipitate appears in the cell culture plate over time. | The compound may be coming out of solution due to temperature fluctuations or interaction with media components. | Ensure the incubator maintains a stable temperature. Check for any visible changes in the medium that might indicate precipitation of other components[7][8]. Using a cyclodextrin complex can improve the long-term stability of the compound in the medium. |
| Observed cellular toxicity. | The concentration of the solvent (e.g., DMSO) or the compound itself is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration of both the compound and the solvent on your specific cell line. Always include a vehicle control. A final DMSO concentration below 0.1% is advisable for sensitive primary cells[2]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing the compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the solvent: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes until the compound is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in sterile water.
-
Complex formation:
-
Add the desired amount of this compound to the HP-β-CD solution.
-
Incubate the mixture at room temperature with constant stirring or shaking for 1-24 hours to allow for the formation of the inclusion complex. The incubation time may need to be optimized.
-
-
Sterilization and Storage: Filter the complex solution through a 0.22 µm sterile filter and store at 4°C for short-term use or aliquot and freeze for long-term storage.
-
Preparation of working solution: Dilute the this compound-HP-β-CD complex solution to the desired final concentration in the cell culture medium.
Quantitative Data Summary
| Solvent | Solubility of Related Steroids | Recommended Max. Final Concentration in Cell Culture |
| DMSO | Slightly soluble[1] | < 0.5% (ideally < 0.1%)[2] |
| Ethanol | Soluble (for some hydrophobic compounds)[9] | < 0.1% |
| Methanol | Soluble (for some hydrophobic compounds)[10][11] | Not recommended for live-cell assays |
| Water/PBS | Practically insoluble | - |
Visualizations
Putative Signaling Pathway of this compound
This compound is a metabolite of testosterone and can be converted to more potent androgens. Its signaling is expected to involve the androgen receptor (AR), though AR-independent pathways have also been described for related steroids[12]. The following diagram illustrates a putative signaling pathway.
Caption: Putative signaling pathway for this compound.
Experimental Workflow for Solubilizing this compound
The following workflow outlines the decision-making process for solubilizing this compound for cell culture experiments.
Caption: Workflow for solubilizing this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins [sigmaaldrich.com]
- 5. Improvement of steroid biotransformation with hydroxypropyl-beta-cyclodextrin induced complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. echemi.com [echemi.com]
- 10. EP0300062A1 - Novel androst-4-ene-3,17-dione derivatives and process for their preparation - Google Patents [patents.google.com]
- 11. achemtek.com [achemtek.com]
- 12. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Androst-4-ene-3alpha,17beta-diol
Welcome to the technical support center for the purification of synthetic Androst-4-ene-3alpha,17beta-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this steroid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of synthetic this compound?
A1: The impurity profile of synthetic this compound can vary depending on the synthetic route. However, common impurities may include:
-
Stereoisomers: The most challenging impurities are often other stereoisomers of Androst-4-ene-3,17-diol, such as the 3beta-epimer (Androst-4-ene-3beta,17beta-diol) and the 17alpha-epimer. These isomers have very similar polarities, making their separation difficult.
-
Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis can contaminate the crude product.
-
Oxidation Products: The hydroxyl groups of the diol are susceptible to oxidation, which can lead to the formation of corresponding ketone impurities, such as Androst-4-ene-3-one-17beta-ol or Androst-4-ene-3,17-dione.
-
Dehydration Products: Under acidic conditions or at elevated temperatures, dehydration can occur, leading to the formation of additional double bonds in the steroid nucleus.
-
Solvent Adducts: Residual solvents used in the synthesis or workup may form adducts with the product.
Q2: What are the key challenges in separating the 3-alpha and 3-beta epimers of Androst-4-ene-3,17-diol?
A2: The primary challenge in separating the 3-alpha and 3-beta epimers lies in their subtle structural differences, which result in very similar physicochemical properties, including polarity and solubility. This makes their separation by standard chromatographic techniques demanding, often requiring optimization of the stationary and mobile phases to achieve adequate resolution.
Q3: Can this compound degrade during purification?
A3: Yes, this compound can be susceptible to degradation under certain conditions. Exposure to strong acids, bases, or high temperatures can lead to side reactions such as oxidation of the hydroxyl groups or rearrangement of the double bond. Therefore, it is crucial to employ mild purification conditions.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of 3-alpha and 3-beta isomers. | - Inappropriate solvent system polarity.- Low resolution of the stationary phase. | - Optimize the mobile phase: Employ a solvent system with a fine-tuned polarity. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) is often effective.- Select a high-resolution stationary phase: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for better resolution.- Consider alternative stationary phases: Phenyl or cyano-bonded silica may offer different selectivity for steroid isomers. |
| Product elutes too quickly with the solvent front. | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column. | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A step gradient might be necessary to elute strongly retained compounds. |
| Tailing peaks. | - Interactions with acidic silanol groups on the silica gel.- Column overload. | - Add a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1%) to the mobile phase to suppress silanol interactions.- Reduce the amount of crude material loaded onto the column. |
| Low recovery of the purified product. | - Irreversible adsorption onto the stationary phase.- Degradation on the column. | - Use a less active stationary phase like alumina (neutral or basic).- Ensure the crude material is free of highly acidic or basic impurities before loading.- Perform the chromatography at room temperature and avoid prolonged exposure to the stationary phase. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of stereoisomers. | - Insufficient column efficiency or selectivity. | - Column Selection: Employ a high-resolution reversed-phase column (e.g., C18 or C8) with a small particle size (≤ 5 µm). A phenyl-hexyl column can also provide alternative selectivity for steroids.- Mobile Phase Optimization: Use a mobile phase of acetonitrile/water or methanol/water. Fine-tune the organic solvent percentage to maximize resolution. Isocratic elution is often preferred for isomer separation. |
| Broad or split peaks. | - Column overload.- Inappropriate injection solvent.- Column degradation. | - Inject a smaller sample volume or a more dilute solution.- Dissolve the sample in the mobile phase or a weaker solvent.- Replace the column if it has been used extensively or with harsh mobile phases. |
| Fluctuating retention times. | - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks and ensure consistent flow. |
Crystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize. | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent. | - Increase Supersaturation: Slowly evaporate the solvent or add a poor solvent (anti-solvent) dropwise.- Purify Further: If significant impurities are present, an additional chromatographic step may be necessary before crystallization.- Screen Solvents: Experiment with a variety of solvents and solvent mixtures (e.g., acetone/hexane, ethyl acetate/heptane, methanol/water). |
| Oily precipitate forms instead of crystals. | - Solution is too supersaturated.- Rapid cooling. | - Dilute the solution slightly before cooling.- Allow the solution to cool slowly to room temperature and then in a refrigerator. |
| Poor crystal quality or low yield. | - Rapid crystallization.- Insufficient purity of the starting material. | - Slow down the crystallization process by using a solvent system in which the compound has moderate solubility and by cooling slowly.- Ensure the material is of high purity before attempting the final crystallization. |
Quantitative Data
The following table provides representative data for the purification of a synthetic steroid, which can be used as a general guideline. Actual results for this compound may vary depending on the specific synthetic and purification methods employed.
| Purification Step | Starting Purity (%) | Final Purity (%) | Typical Recovery Rate (%) |
| Column Chromatography (Silica Gel) | 75-85 | 90-95 | 80-90 |
| Preparative HPLC | 90-95 | >98 | 70-85 |
| Recrystallization | 95-98 | >99 | 85-95 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., potassium permanganate or vanillin).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purity Assessment by HPLC
-
System and Column:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v).
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Injection volume: 10 µL.
-
Detection wavelength: 210 nm.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Determine the purity by calculating the area percentage of the main peak.
-
Visualizations
Experimental Workflow for Purification and Analysis
Caption: A typical experimental workflow for the purification and analysis of synthetic this compound.
Hypothetical Signaling Pathway
This compound is a stereoisomer of Androst-4-ene-3beta,17beta-diol, a known weak androgen and estrogen. It is plausible that the 3-alpha isomer can also interact with androgen and estrogen receptors, potentially acting as a modulator of their signaling pathways. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical signaling pathway for this compound via androgen and estrogen receptors.
minimizing cross-reactivity in immunoassays for Androst-4-ene-3alpha,17beta-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for Androst-4-ene-3alpha,17beta-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of cross-reactivity in this compound immunoassays?
A1: Cross-reactivity in steroid immunoassays is primarily caused by the antibody binding to molecules that are structurally similar to the target analyte.[1][2][3][4] For this compound, the most likely cross-reactants are other endogenous steroids with a similar androstane skeleton. The degree of cross-reactivity depends on the specificity of the primary antibody used in the assay.
Q2: How can I identify potential cross-reactants in my samples?
A2: Identifying potential cross-reactants involves considering the biological matrix of your sample and any administered compounds. A review of the metabolic pathways of this compound and related steroids can provide a list of potential endogenous interferents. If the samples are from subjects undergoing drug treatment, the drug's structure and its metabolites should be compared to that of this compound.
Q3: What are the acceptable levels of cross-reactivity for an this compound immunoassay?
A3: The acceptable level of cross-reactivity depends on the specific application and the required assay specificity. For clinical diagnostic assays, very low cross-reactivity is essential to avoid misinterpretation of results. In a research setting, a higher level of cross-reactivity might be acceptable if the primary interfering substances are not expected to be present in significant concentrations in the samples. It is crucial to validate the assay for your specific sample type and study goals.
Q4: Can sample matrix effects mimic cross-reactivity?
A4: Yes, components in the sample matrix (e.g., lipids, proteins, detergents) can interfere with the antibody-antigen binding, leading to inaccurate results that can be mistaken for cross-reactivity. It is important to perform spike and recovery experiments and linearity of dilution assessments to evaluate matrix effects.
Q5: Are there alternative methods to immunoassays for measuring this compound that are less prone to cross-reactivity?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive alternative to immunoassays for the quantification of steroids like this compound.[1] This method separates compounds based on their physicochemical properties before detection, significantly reducing the risk of cross-reactivity.
Troubleshooting Guides
Issue 1: High Background Signal
| Possible Cause | Recommended Action |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure thorough aspiration of wells between washes. |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA or casein) or the incubation time for the blocking step. Consider adding a detergent like Tween-20 to the wash buffer. |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of all kit components. |
| Incubation Times or Temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol. |
Issue 2: Low or No Signal
| Possible Cause | Recommended Action |
| Inactive Reagents | Check the expiration dates of all reagents. Ensure proper storage conditions have been maintained. Test the activity of the enzyme conjugate and substrate separately. |
| Low Antibody Concentration | Ensure that the primary and secondary antibodies are used at the recommended concentrations. Consider performing a titration experiment to optimize concentrations. |
| Incorrect Filter/Wavelength | Verify that the plate reader is set to the correct wavelength for the substrate used. |
| Insufficient Incubation Time | Ensure that all incubation steps are performed for the full recommended duration. |
| Sample Analyte Concentration Too Low | Concentrate the sample if possible or consider using a more sensitive assay format. |
Issue 3: Suspected Cross-Reactivity
| Possible Cause | Recommended Action |
| Presence of Structurally Similar Steroids | Test the cross-reactivity of the antibody with a panel of structurally related steroids that are likely to be present in your samples. |
| Non-specific Binding of Sample Components | Perform sample clean-up to remove interfering substances. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. |
| Antibody Specificity | If significant cross-reactivity is confirmed, consider sourcing a more specific monoclonal antibody. Polyclonal antibodies may have a higher propensity for cross-reactivity. |
Data Presentation
Table 1: Representative Cross-Reactivity of a Hypothetical this compound Immunoassay
Disclaimer: The following data is for illustrative purposes and represents typical cross-reactivity profiles seen in steroid immunoassays. Actual cross-reactivity will vary depending on the specific antibody and assay conditions used.
| Compound | % Cross-Reactivity |
| This compound | 100 |
| Androst-4-ene-3beta,17beta-diol | < 10 |
| Androst-5-ene-3beta,17beta-diol | < 5 |
| Testosterone | < 1 |
| Dihydrotestosterone (DHT) | < 1 |
| Androsterone | < 0.5 |
| Etiocholanolone | < 0.5 |
| Progesterone | < 0.1 |
| Cortisol | < 0.1 |
| Estradiol | < 0.1 |
Experimental Protocols
Protocol 1: Antibody Cross-Reactivity Screening
-
Preparation of Standards: Prepare a standard curve for this compound according to the assay protocol.
-
Preparation of Potential Cross-Reactants: Prepare stock solutions of each potential cross-reactant in an appropriate solvent (e.g., ethanol or DMSO). Serially dilute the stock solutions to create a range of concentrations to be tested.
-
Assay Procedure:
-
Add the this compound standards and the dilutions of the potential cross-reactants to the appropriate wells of the microplate.
-
Follow the standard immunoassay procedure for the addition of the primary antibody, secondary antibody, and substrate.
-
-
Data Analysis:
-
Calculate the concentration of this compound for each standard point to generate a standard curve.
-
Determine the concentration of each potential cross-reactant that gives a signal equivalent to the 50% binding point (IC50) of the this compound standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 1 mL of the biological sample (e.g., serum, plasma) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with one column volume of a weak organic solvent (e.g., 10% methanol in water) to remove polar interfering substances.
-
-
Elution:
-
Elute the androstenediols with one column volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the assay buffer.
-
-
Immunoassay:
-
Use the reconstituted sample in the this compound immunoassay.
-
Visualizations
Caption: General workflow for an this compound immunoassay.
Caption: Conceptual diagram of antibody specificity and cross-reactivity.
Caption: Decision tree for troubleshooting common immunoassay issues.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Androst-4-ene-3alpha,17beta-diol Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Androst-4-ene-3alpha,17beta-diol for in vivo studies. Due to the limited availability of direct in vivo dosage studies for this compound in common animal models, this guide synthesizes information from studies on related androgens and provides best-practice recommendations for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice or rats?
Q2: What is the best route of administration for this compound in animal studies?
A2: The most common routes for administering steroids in rodents are subcutaneous (SC) and intraperitoneal (IP) injections.[3][4][5] The choice depends on the desired pharmacokinetic profile. SC injections generally provide a slower release and more sustained plasma levels, while IP injections lead to more rapid absorption. For continuous and stable plasma concentrations over a longer period, the use of silastic implants or osmotic pumps can be considered.[6]
Q3: How should I prepare this compound for injection?
A3: this compound is a steroid and is therefore hydrophobic. It should be dissolved in a suitable oil-based vehicle for injection. Common vehicles for steroids include sesame oil and corn oil.[1] To prepare the formulation, the compound should be dissolved in the oil, which may require gentle warming and vortexing to ensure complete dissolution. The final solution should be sterile-filtered before administration.
Q4: How often should I administer this compound?
A4: The dosing frequency will depend on the pharmacokinetic properties of the compound, such as its half-life, which is not well-documented for this compound in rodents. For SC injections with an oil vehicle, which creates a depot effect, administration every 24 to 48 hours is a reasonable starting point. For IP injections, a daily administration might be necessary to maintain effective concentrations. A pilot pharmacokinetic study to determine the half-life in your model is highly recommended for optimizing the dosing schedule.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in the vehicle. | The compound has low solubility in the chosen vehicle at the desired concentration. | - Gently warm the vehicle while dissolving the compound. - Use sonication to aid dissolution. - Consider using a co-solvent such as benzyl benzoate or benzyl alcohol at a low percentage, but be aware of potential toxicity. - Decrease the concentration of the compound. |
| Leakage of the injected solution from the injection site. | The injection volume is too large for the site, or the injection was too superficial. | - Ensure the injection volume is within the recommended limits for the animal's size and injection route (see Experimental Protocols section).[7][8] - For SC injections, ensure the needle penetrates the subcutaneous space and is not just intradermal. - Inject the solution slowly. |
| Local irritation or inflammation at the injection site. | The vehicle or a co-solvent may be causing irritation. The solution may not be sterile. | - Ensure the vehicle is of high purity and suitable for injection. - Avoid or minimize the use of co-solvents. - Ensure the final solution is sterile-filtered. - Rotate injection sites if multiple injections are required.[9] |
| Lack of expected biological effect. | The dose is too low. The compound has low bioavailability via the chosen route. The compound is rapidly metabolized. | - Increase the dose in a stepwise manner. - Consider a different route of administration (e.g., from IP to SC for more sustained exposure). - Increase the frequency of administration. - Measure plasma levels of the compound and its active metabolites (e.g., testosterone) to assess exposure. |
| Unexpected or off-target effects. | The dose is too high. The compound is being metabolized to other active steroids (e.g., estrogens). | - Reduce the dose. - Measure plasma levels of potential active metabolites. - Consider co-administration of an anti-estrogen if estrogenic effects are observed and undesirable.[2] |
Data Presentation
Table 1: Recommended Injection Parameters for Mice and Rats
| Parameter | Mouse | Rat |
| Subcutaneous (SC) Injection Volume | < 3 ml | < 10 ml |
| Intraperitoneal (IP) Injection Volume | < 3 ml | < 10 ml |
| Recommended Needle Gauge (SC/IP) | 25-27 G | 23-26 G |
Source: Adapted from UBC Animal Care Services SOPs.[4][5]
Table 2: Dosage of Related Androgens in Rodent Studies (for reference)
| Compound | Animal Model | Dosage | Route of Administration | Reference |
| Dihydrotestosterone (DHT) | Sprague-Dawley Rat | 50 mg/day | Intraperitoneal | [1] |
| Androst-5-ene-3β,17β-diol | Rat | 500 µ g/day | Osmotic Pump | [2] |
| Testosterone Propionate | Pregnant Rat Dam | 2 mg/day | Subcutaneous | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound in Oil Vehicle for Injection
-
Materials:
-
This compound powder
-
Sterile sesame oil or corn oil
-
Sterile glass vial
-
Vortex mixer
-
Water bath or heating block
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile glass vial.
-
Add the calculated volume of sterile oil to the vial.
-
Gently warm the vial to 37-40°C to aid dissolution.
-
Vortex the vial until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
Once cooled to room temperature, draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile vial.
-
The sterile solution is now ready for administration. Store at room temperature, protected from light.
-
Protocol 2: Subcutaneous (SC) Injection in a Mouse
-
Restraint:
-
Grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize the head and body.
-
-
Injection:
-
Identify the injection site, typically the dorsal midline, between the shoulder blades.
-
Create a "tent" of skin by lifting the scruff.
-
Insert a 25-27 G needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently aspirate by pulling back the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and select a new site.
-
Slowly inject the solution.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Signaling Pathways
This compound can exert its biological effects through multiple pathways. It can be converted to the more potent androgen, testosterone, which then acts on the androgen receptor (AR). Additionally, it and its metabolites may have direct but weaker interactions with the androgen and estrogen receptors (ER).
Caption: Potential metabolic and signaling pathways of this compound.
Experimental Workflow
A typical workflow for an in vivo study with this compound involves several key steps from preparation to data analysis.
Caption: Recommended experimental workflow for in vivo studies.
Logical Relationships in Troubleshooting
This diagram illustrates the logical steps to take when troubleshooting common issues during in vivo experiments with this compound.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Androstenedione and androst-5-ene-3 beta,17 beta-diol stimulate DMBA-induced rat mammary tumors--role of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. Exogenous Androgen during Development Alters Adult Partner Preference and Mating Behavior in Gonadally Intact Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
reducing experimental variability in Androst-4-ene-3alpha,17beta-diol bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Androst-4-ene-3alpha,17beta-diol bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of bioassays used for this compound?
A1: The most common bioassays for androgens like this compound are cell-based reporter gene assays. These assays utilize mammalian or yeast cell lines that have been genetically engineered to express the human androgen receptor (AR) and a reporter gene (e.g., luciferase, β-galactosidase) under the control of an androgen-responsive element (ARE).[1][2][3] When the steroid binds to the AR, the receptor-ligand complex translocates to the nucleus and activates the transcription of the reporter gene, leading to a measurable signal.
Q2: Which cell lines are suitable for this compound bioassays?
A2: Several cell lines are used for androgen bioassays, each with its own advantages and disadvantages. Common choices include:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3): These cells endogenously express AR and relevant steroid-metabolizing enzymes, offering a more physiologically relevant model. However, this metabolic activity can also be a source of variability.[4]
-
Human Embryonic Kidney (HEK293) cells: These cells have low endogenous steroid receptor expression, providing a "clean" background for transfected AR and reporter constructs.[5]
-
Chinese Hamster Ovary (CHO) cells: Similar to HEK293 cells, CHO cells are often used for their low endogenous receptor levels but can express other steroid receptors that may cause cross-reactivity.[6]
-
Yeast (Saccharomyces cerevisiae): Yeast-based assays are cost-effective and high-throughput but may have lower sensitivity and lack the mammalian cellular context.[2]
Q3: What are the key sources of experimental variability in these bioassays?
A3: Experimental variability in this compound bioassays can arise from several factors:
-
Cell Health and Passage Number: Inconsistent cell health, density, and high passage numbers can alter cellular responses.
-
Reagent Quality and Storage: Degradation of steroids, reporter assay reagents, and media components can significantly impact results.[7]
-
Metabolism of this compound: The cell line's enzymatic machinery can convert the parent compound into more or less active metabolites, affecting the final readout.[2][8]
-
Cross-reactivity with other Steroid Receptors: Some reporter constructs can be activated by other nuclear receptors like the glucocorticoid receptor (GR), leading to non-specific signals.[6]
-
Assay Protocol Deviations: Inconsistencies in incubation times, temperatures, and pipetting techniques are major sources of variability.[9]
Q4: How does this compound signal in cells?
A4: this compound can signal through both androgen receptor (AR)-dependent and AR-independent pathways.
-
AR-dependent: It can bind to the AR, leading to its translocation to the nucleus and the transactivation of androgen-responsive genes.
-
AR-independent: Evidence suggests it can also activate cytoplasmic signaling cascades, such as the PI3K/Akt pathway, which can promote cell survival and proliferation independently of direct AR binding.[4][10][11]
Troubleshooting Guides
Problem 1: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated Cell Culture Media | Use fresh, sterile media and reagents. Regularly test for mycoplasma contamination. |
| Cross-reactivity with other Receptors | Use a cell line with low endogenous expression of other steroid receptors (e.g., HEK293).[5] Consider using a more specific reporter construct with a minimal promoter.[12] |
| Light Leakage in Luminometer | Ensure the luminometer's plate holder is properly sealed and there are no external light sources. |
| Sub-optimal Reagent Concentration | Titrate the concentration of the reporter assay substrate to find the optimal signal-to-noise ratio. |
| Phenol Red in Media | Phenol red has weak estrogenic activity. Use phenol red-free media for the assay. |
Problem 2: Low or No Signal
| Possible Cause | Recommended Solution |
| Inactive this compound | Verify the purity and activity of the steroid. Use a fresh stock solution. |
| Low Transfection Efficiency (for transient assays) | Optimize the transfection protocol, including the DNA-to-reagent ratio and cell density at the time of transfection.[13] |
| Cell Health Issues | Ensure cells are healthy and within their optimal passage number range. Perform a cell viability assay. |
| Incorrect Reporter Assay Reagent Preparation or Storage | Prepare reporter assay reagents fresh and protect them from light and repeated freeze-thaw cycles.[14][15] |
| Insufficient Incubation Time | Optimize the incubation time for both the steroid treatment and the reporter assay development.[16] |
| Metabolic Inactivation of the Steroid | Use a cell line with lower metabolic activity or consider using inhibitors of relevant metabolizing enzymes if the pathway is known.[2] |
Problem 3: High Well-to-Well Variability
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a consistent seeding technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes. Prepare master mixes for reagents where possible.[7] |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. |
| Incomplete Cell Lysis | Ensure complete and uniform cell lysis by optimizing the lysis buffer volume and incubation time. |
| Temperature Gradients Across the Plate | Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents.[9] |
Quantitative Data Summary
The following tables summarize typical concentration ranges and EC50 values for androgens in reporter gene assays. Note that specific values for this compound are not widely reported and can be cell-line and assay-dependent. The provided data for Dihydrotestosterone (DHT) and Testosterone serve as a reference for potent androgens.
Table 1: Typical Concentration Ranges for Androgen Bioassays
| Parameter | Typical Range | Notes |
| This compound Concentration | 10⁻¹² M to 10⁻⁶ M | A wide range should be tested to generate a full dose-response curve. |
| DHT/Testosterone (Positive Control) Concentration | 10⁻¹³ M to 10⁻⁷ M | Used to confirm assay performance and for relative potency calculations. |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ to 5 x 10⁴ cells/well | Optimize for cell line and assay duration. |
| Steroid Incubation Time | 16 to 24 hours | Varies depending on the cell line and reporter gene.[3] |
| Reporter Assay Incubation Time | 10 to 30 minutes | Follow the manufacturer's protocol for the specific reporter assay kit. |
Table 2: Reported EC50 Values for Androgens in Various Bioassays
| Androgen | Cell Line | Reporter System | Reported EC50 (nM) | Reference |
| DHT | U2OS (AR CALUX) | Luciferase | 0.13 | [12][17] |
| DHT | MDA-kb2 | Luciferase | 0.14 | [3] |
| DHT | Yeast | β-Galactosidase | 1 | [3] |
| DHT | Yeast | Luciferase | 10 | [3] |
| Testosterone | Yeast | Luciferase | ~10 | [2] |
Experimental Protocols
Representative Protocol: Androgen Receptor Reporter Gene Assay (Luciferase)
This protocol provides a general framework. Specific parameters should be optimized for the cell line and reagents used.
-
Cell Seeding:
-
Culture cells in appropriate growth medium.
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 2 x 10⁴ cells/well) in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Steroid Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., DHT) in serum-free, phenol red-free medium.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the growth medium from the cells and replace it with 100 µL of the steroid-containing medium.
-
Incubate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plate and luciferase reagent to room temperature.
-
Prepare the luciferase working solution according to the manufacturer's instructions.
-
Remove the medium from the wells.
-
Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete lysis.
-
Add 50 µL of the luciferase working solution to each well.
-
Immediately measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from no-cell wells) from all readings.
-
Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Plot the luminescence signal against the log of the steroid concentration.
-
Use a non-linear regression (four-parameter logistic) model to determine the EC50 value.
-
Visualizations
This compound Signaling Pathways
Caption: AR-dependent and independent signaling of this compound.
Experimental Workflow for Androgen Bioassay
Caption: General workflow for a luciferase-based androgen reporter bioassay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common bioassay issues.
References
- 1. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Activation of the Androgen Receptor by Intratumoral Bioconversion of Androstanediol to Dihydrotestosterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. goldbio.com [goldbio.com]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. go.drugbank.com [go.drugbank.com]
troubleshooting fragmentation patterns of Androst-4-ene-3alpha,17beta-diol in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androst-4-ene-3alpha,17beta-diol in mass spectrometry applications.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound, categorized by the analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Issue: Poor or No Derivatization of this compound
-
Question: I am not seeing the expected molecular ion for my TMS-derivatized this compound. What could be the problem?
-
Answer: Incomplete derivatization is a common issue. Consider the following:
-
Reagent Quality: Ensure your silylating agents (e.g., MSTFA, BSTFA) and catalysts are fresh and have not been compromised by moisture.
-
Reaction Conditions: Optimize reaction time and temperature. While many silylations are rapid, some sterically hindered hydroxyl groups may require longer heating.
-
Sample Purity: Water or other protic solvents in your sample can quench the derivatization reagent. Ensure your sample is completely dry before adding the silylating agent.
-
Molar Excess of Reagent: Use a sufficient molar excess of the derivatizing reagent to drive the reaction to completion.
-
Issue: Unexpected Fragmentation Pattern for TMS-Derivatized this compound
-
Question: The fragmentation pattern of my derivatized diol does not match the expected pattern for a di-TMS derivative. Why might this be?
-
Answer: Several factors can lead to unexpected fragmentation in GC-MS:
-
Incomplete Derivatization: If only one hydroxyl group is derivatized, the fragmentation pattern will differ significantly. Look for a molecular ion corresponding to a mono-TMS derivative.
-
Thermal Degradation: The GC inlet temperature might be too high, causing thermal degradation of the analyte before it reaches the column. Try lowering the inlet temperature.
-
Isomeric Interference: Ensure that you are analyzing the correct isomer. Different stereoisomers of androstenediol can exhibit subtle differences in their mass spectra.
-
Contamination: Co-eluting contaminants can contribute to the mass spectrum, leading to a confusing pattern. Analyze a blank run to check for system contamination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
Issue: Low Signal Intensity or No Detectable [M+H]+ Ion for this compound
-
Question: I am struggling to get a good signal for the protonated molecule of this compound in positive ion mode ESI. What are the likely causes?
-
Answer: Steroids can be challenging to ionize efficiently by electrospray. Consider these points:
-
Mobile Phase Composition: The presence of a proton source is crucial for forming [M+H]+. Ensure your mobile phase contains a small amount of a volatile acid, such as 0.1% formic acid.
-
Ion Source Settings: Optimize the ion source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
Adduct Formation: Steroids readily form adducts with cations present in the mobile phase or from contaminants. Look for [M+Na]+ or [M+K]+ ions, which are often more stable and abundant than the [M+H]+ ion. If sodium adducts are consistently observed, their use for quantification might be considered, though fragmentation can be challenging.
-
In-source Fragmentation: High source temperatures or cone voltages can cause the molecule to fragment before it enters the mass analyzer.[1] This is especially true for steroids, which can easily lose water.[2] Try reducing these parameters to enhance the abundance of the precursor ion.
-
Issue: Poor or No Fragmentation in Collision-Induced Dissociation (CID)
-
Question: My precursor ion for this compound is present, but I am not observing any significant product ions upon CID. What should I do?
-
Answer: A lack of fragmentation can be due to several factors:
-
Collision Energy: The applied collision energy may be too low. Systematically increase the collision energy to find the optimal setting for generating characteristic fragment ions.
-
Precursor Ion Stability: If you are selecting a highly stable adduct (e.g., [M+Na]+) as your precursor, it may require significantly higher collision energy to fragment compared to the protonated molecule.[3]
-
Collision Gas Pressure: Ensure that the collision gas (e.g., argon) pressure in the collision cell is within the optimal range for your instrument.
-
Instrument Tuning: Verify that your mass spectrometer is properly tuned and calibrated.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation pathways for TMS-derivatized this compound in GC-MS?
-
A molecular ion (M+•).
-
Loss of a methyl group ([M-15]+) from a TMS group.
-
Cleavage of the D-ring, which is characteristic of steroids.
-
Ions corresponding to the TMS group itself (m/z 73) and fragments containing a TMS group.
-
Loss of trimethylsilanol (TMSOH, 90 Da).
Q2: What are the likely product ions for protonated this compound in LC-MS/MS?
A2: In positive ion mode, the protonated molecule ([M+H]+) will likely undergo collision-induced dissociation (CID) to produce fragment ions resulting from the neutral loss of water molecules from the two hydroxyl groups.[2] Therefore, you can expect to see:
-
[M+H - H2O]+
-
[M+H - 2H2O]+ These water losses are common for steroids with hydroxyl groups.[2] Other characteristic fragments may arise from cleavage of the steroid ring structure.
Q3: Should I use derivatization for LC-MS analysis of this compound?
A3: While derivatization is essential for GC-MS to increase volatility, it is not always necessary for LC-MS. However, derivatization can be used in LC-MS to improve ionization efficiency and thus sensitivity for certain steroids. For routine analysis, starting with underivatized this compound and optimizing the LC-MS conditions is a good approach.
Q4: How can I differentiate between this compound and its stereoisomers by mass spectrometry?
A4: Differentiating stereoisomers by mass spectrometry alone can be challenging as they often produce very similar mass spectra.
-
GC-MS: The best approach is to achieve chromatographic separation of the isomers. Different stereoisomers will have slightly different retention times on a GC column. Their mass spectra might show minor differences in the relative abundances of certain fragment ions, but this is often not sufficient for unambiguous identification without authentic standards.
-
LC-MS/MS: Similar to GC-MS, chromatographic separation is key. The product ion spectra of stereoisomers are often very similar.
Data Presentation
Table 1: Common Adducts in LC-MS Analysis of Steroids
| Adduct | Monoisotopic Mass (Da) | Common Sources | Notes |
| [M+H]+ | 291.2319 | Acidified mobile phase (e.g., with formic acid) | Often the target for fragmentation in MS/MS. |
| [M+Na]+ | 313.2138 | Glassware, mobile phase contaminants | Can be more stable than [M+H]+ but harder to fragment.[3] |
| [M+K]+ | 329.1878 | Glassware, mobile phase contaminants | Less common than sodium adducts. |
| [M+NH4]+ | 308.2584 | Ammonium-based mobile phase additives | Can be a useful adduct for quantification. |
M = this compound (C19H30O2), Monoisotopic Mass = 290.2246 Da
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (as TMS derivative)
-
Sample Preparation (Derivatization):
-
Evaporate an appropriate volume of the sample extract to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroid fraction from the sample matrix.
-
Evaporate the final extract to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
Start with 50% B.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MRM Transitions (example):
-
Precursor Ion: m/z 291.2
-
Product Ions: Monitor transitions corresponding to water losses (e.g., m/z 273.2, 255.2). Optimize collision energy for each transition.
-
-
-
Visualizations
Caption: Predicted GC-MS Fragmentation of di-TMS this compound.
Caption: Predicted LC-MS/MS Fragmentation of this compound.
Caption: General Mass Spectrometry Troubleshooting Workflow.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Liquid-Liquid Extraction for Androst-4-ene-3alpha,17beta-diol from Plasma
Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of Androst-4-ene-3alpha,17beta-diol from plasma samples. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize the LLE of this compound?
A1: The critical first step is to understand the physicochemical properties of this compound, specifically its LogP (partition coefficient) and pKa (acid dissociation constant). This information will guide your choice of an appropriate extraction solvent and the need for pH adjustment of your plasma sample.[1] For neutral steroids like this compound, the primary consideration will be matching the polarity of the solvent to the analyte.[1]
Q2: Which organic solvents are most commonly used for steroid extraction from plasma?
A2: Diethyl ether and ethyl acetate are frequently recommended for the liquid-liquid extraction of steroids from plasma.[2][3][4] Dichloromethane has also been used effectively in supported liquid extraction (SLE) protocols for a range of steroid hormones.[5][6] The choice of solvent will depend on the specific steroid and the desired extraction efficiency.
Q3: Is it necessary to adjust the pH of the plasma sample before extraction?
A3: For neutral steroids like this compound, pH adjustment is generally not as critical as it is for acidic or basic compounds.[7][8] However, to ensure optimal partitioning and to minimize the extraction of potential interferences, it is best practice to assess the effect of pH on extraction efficiency. For neutral analytes, a pH range of 6 to 7.5 is often a good starting point.[8]
Q4: How can I determine the efficiency of my extraction protocol?
A4: To determine the extraction efficiency, you should spike a known concentration of an this compound standard into a plasma sample (Control Spike) and another aliquot of the same plasma with the assay buffer (Control Sample). Both samples are then extracted and analyzed. The extraction efficiency is calculated by comparing the concentration of the steroid in the extracted spiked sample to the known concentration of the standard before extraction.[2][4]
Q5: What is the purpose of a "back extraction" step?
A5: Back extraction is a technique used to improve the selectivity of the extraction process. After the initial extraction into the organic phase, the target analyte can be re-extracted into a fresh aqueous phase where the pH has been adjusted to make the analyte charged (more hydrophilic). This leaves neutral interfering compounds behind in the organic solvent, leading to a cleaner sample.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Inappropriate solvent selection. - Suboptimal solvent-to-plasma ratio. - Incomplete phase separation. - Insufficient vortexing/mixing time. | - Test solvents with different polarities (e.g., diethyl ether, ethyl acetate, dichloromethane). - Optimize the solvent-to-plasma ratio; a 5:1 or 7:1 (v/v) ratio is a good starting point.[1][2][4] - Ensure complete separation of the aqueous and organic layers before collecting the organic phase. - Increase vortexing time to at least 2 minutes to ensure thorough mixing.[2][3][4] |
| Emulsion Formation | - High concentration of lipids or proteins in the plasma sample. - Vigorous shaking or vortexing. | - Centrifuge the sample at a higher speed and for a longer duration. - Add a small amount of a different organic solvent or a salt solution to break the emulsion. - Consider a gentler mixing technique, such as gentle inversion instead of vigorous vortexing. - Supported Liquid Extraction (SLE) is an alternative that avoids emulsion formation. |
| High Background Noise in Chromatogram | - Co-extraction of interfering substances from the plasma matrix. | - Incorporate a back extraction step to remove neutral interferences.[1] - Use a more selective extraction solvent. - Consider a solid-phase extraction (SPE) clean-up step after the initial LLE. |
| Inconsistent Results | - Variation in extraction time or temperature. - Incomplete solvent evaporation. - Sample degradation. | - Standardize all extraction parameters, including time, temperature, and mixing speed. - Ensure complete evaporation of the organic solvent before reconstituting the sample. A speedvac is recommended.[2][3] - Keep samples on ice or at a controlled low temperature during processing to minimize degradation. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
This protocol is suitable for achieving high recovery of this compound.
Materials:
-
Plasma sample
-
Diethyl ether or Ethyl acetate
-
Dry ice/ethanol bath
-
Vortex mixer
-
Centrifuge
-
Speedvac or nitrogen evaporator
-
Assay buffer for reconstitution
Procedure:
-
Pipette 1 mL of plasma into a glass tube.
-
Add 5 mL of diethyl ether or ethyl acetate (5:1 solvent to sample ratio).[2][3][4]
-
Freeze the aqueous (lower) layer in a dry ice/ethanol bath.
-
Decant the organic (upper) layer into a clean tube.
-
Repeat the extraction (steps 2-6) on the aqueous layer and pool the organic extracts for maximum recovery.[2][4]
-
Evaporate the pooled organic solvent to dryness using a speedvac or a gentle stream of nitrogen.[2][3][4]
-
Reconstitute the dried extract in a suitable volume of assay buffer.
Protocol 2: Supported Liquid Extraction (SLE)
This protocol is a faster alternative to traditional LLE and avoids emulsion formation.
Materials:
-
Plasma sample
-
Supported Liquid Extraction 96-well plate or cartridges
-
Dichloromethane or other suitable elution solvent
-
Vacuum manifold (optional)
-
Collection plate or tubes
-
Speedvac or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol)
Procedure:
-
Pre-treat the plasma sample as required (e.g., dilution with water).[5]
-
Load the pre-treated plasma sample onto the SLE plate/cartridge.
-
Apply a brief pulse of vacuum to initiate the flow of the sample into the sorbent and wait for 5 minutes for the sample to distribute.[5]
-
Add the elution solvent (e.g., dichloromethane) and allow it to flow through the sorbent under gravity for 5 minutes.[5]
-
Apply a final pulse of vacuum to elute the remaining solvent.
-
Collect the eluate in a clean collection plate or tubes.
-
Evaporate the solvent to dryness.
-
Reconstitute the dried extract in the desired solvent.[5]
Visualizations
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Troubleshooting Decision Tree for LLE Optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. arborassays.com [arborassays.com]
- 3. zellx.de [zellx.de]
- 4. arborassays.com [arborassays.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. protocols.io [protocols.io]
- 7. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
improving the yield of Androst-4-ene-3alpha,17beta-diol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Androst-4-ene-3α,17β-diol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Androst-4-ene-3α,17β-diol, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Androst-4-ene-3α,17β-diol
Question: My reaction is resulting in a low yield of the desired Androst-4-ene-3α,17β-diol. What are the potential causes and how can I improve the yield?
Answer: Low yield can stem from several factors related to both enzymatic and chemical synthesis methods. Here’s a breakdown of potential causes and troubleshooting steps:
For Enzymatic Synthesis (using 3α-Hydroxysteroid Dehydrogenase):
-
Suboptimal Enzyme Activity: The activity of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) is critical for the stereoselective reduction of the 3-keto group.
-
Solution:
-
Verify Enzyme Quality: Ensure the enzyme is from a reliable source and has been stored correctly.
-
Optimize Reaction Conditions: 3α-HSD activity is sensitive to pH, temperature, and buffer composition. The optimal pH for many bacterial 3α-HSDs is in the range of 6.5-7.0. The reaction temperature should also be optimized, with some studies showing good activity at 40°C.[1]
-
Mutagenesis: For advanced users, site-directed mutagenesis of the 3α-HSD enzyme can enhance its specific activity.[1][2]
-
-
-
Inefficient Cofactor Regeneration: The reduction reaction catalyzed by 3α-HSD requires a cofactor, typically NADPH or NADH. Inefficient regeneration of the oxidized cofactor (NADP+ or NAD+) will stall the reaction.
-
Solution:
-
Enzyme-Coupled System: Use a secondary enzyme system for cofactor regeneration. For example, glucose-6-phosphate dehydrogenase (G6PDH) can be used to regenerate NADPH from NADP+.
-
Substrate-Coupled System: Utilize a co-substrate that can be oxidized by the primary enzyme to regenerate the cofactor. For instance, isopropanol can be used to regenerate NADH in reactions catalyzed by some ketoreductases.[3]
-
Optimize Cofactor Concentration: While essential, excessively high concentrations of the cofactor can sometimes be inhibitory. Titrate the cofactor concentration to find the optimal level for your specific enzyme and substrate concentration.
-
-
-
Substrate or Product Inhibition: High concentrations of the starting material (Androst-4-ene-3,17-dione) or the product (Androst-4-ene-3α,17β-diol) can inhibit the enzyme.
-
Solution:
-
Fed-Batch Reaction: Instead of adding all the substrate at once, a fed-batch approach where the substrate is added incrementally can maintain a low, non-inhibitory concentration.
-
In Situ Product Removal: If feasible, employ techniques to remove the product from the reaction mixture as it is formed.
-
-
For Chemical Synthesis (e.g., using reducing agents):
-
Incorrect Stoichiometry of Reagents: An inappropriate ratio of the reducing agent to the steroid substrate can lead to incomplete reaction or the formation of side products.
-
Solution: Carefully calculate and optimize the molar equivalents of the reducing agent. A slight excess is often used to ensure complete conversion, but a large excess can lead to over-reduction.
-
-
Lack of Stereoselectivity: The primary challenge in the chemical reduction of Androst-4-ene-3,17-dione is achieving high stereoselectivity for the 3α-hydroxyl group.
-
Solution:
-
Choice of Reducing Agent: The choice of reducing agent is crucial. While sodium borohydride (NaBH₄) can be used, more stereoselective reducing agents are often preferred. The Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃) can improve stereoselectivity towards the equatorial (α) alcohol.[4]
-
Protecting Groups: Protecting the 17-keto group prior to the reduction of the 3-keto group can influence the stereochemical outcome at the C3 position.
-
-
-
Formation of Side Products: Several side products can form, reducing the yield of the desired diol. These can include the 3β-isomer, over-reduced products, or products from the reduction of the C4-C5 double bond.
-
Solution:
-
Reaction Conditions: Optimize the reaction temperature and time. Low temperatures often favor higher stereoselectivity.
-
Purification: Develop an effective purification strategy, such as column chromatography or recrystallization, to separate the desired 3α-diol from its isomers and other byproducts.
-
-
Issue 2: Poor Stereoselectivity in Chemical Reduction
Question: My chemical reduction of Androst-4-ene-3,17-dione is producing a mixture of 3α and 3β isomers. How can I improve the stereoselectivity for the 3α-diol?
Answer: Achieving high 3α-stereoselectivity is a common challenge. Here are some strategies:
-
Utilize Bulky Reducing Agents: Sterically hindered reducing agents tend to approach the ketone from the less hindered α-face, leading to the formation of the 3α-alcohol. Examples include lithium tri-sec-butylborohydride (L-Selectride®).
-
Employ Chelating Agents: As mentioned in the Luche reduction, the use of lanthanide salts like cerium(III) chloride with sodium borohydride can significantly enhance the formation of the equatorial alcohol (3α-OH) by coordinating with the carbonyl oxygen.[4]
-
Temperature Control: Performing the reduction at low temperatures (e.g., -78 °C) can increase the kinetic control of the reaction, often favoring the formation of the thermodynamically less stable isomer, which in this case is the desired 3α-diol.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Protic solvents can solvate the reducing agent and the substrate differently than aprotic solvents, affecting the direction of hydride attack. Experiment with different solvents like methanol, ethanol, or tetrahydrofuran (THF).
Frequently Asked Questions (FAQs)
Q1: What is the role of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) in this synthesis?
A1: 3α-HSD is an enzyme that catalyzes the stereospecific reduction of a 3-keto group on a steroid nucleus to a 3α-hydroxyl group.[1] In the synthesis of Androst-4-ene-3α,17β-diol from Androst-4-ene-3,17-dione, 3α-HSD is responsible for the crucial step of converting the 3-keto group to the desired 3α-hydroxyl group with high stereoselectivity. This enzymatic approach avoids the formation of the unwanted 3β-isomer that can be a significant byproduct in chemical reductions.
Q2: My starting material is Androst-4-ene-3,17-dione. Do I need to protect the 17-keto group before reducing the 3-keto group?
A2: It depends on the chosen method:
-
Enzymatic Synthesis: With a specific 3α-HSD, protection of the 17-keto group is generally not necessary as the enzyme will selectively act on the 3-keto position.
-
Chemical Synthesis: If you are using a non-specific reducing agent like NaBH₄, both the 3-keto and 17-keto groups will likely be reduced. To selectively reduce only the 3-keto group, protection of the 17-keto group (e.g., as a ketal) is recommended. After the reduction of the 3-keto group, the protecting group at the 17-position can be removed.
Q3: What are the common side products in the synthesis of Androst-4-ene-3α,17β-diol?
A3: Common side products include:
-
Androst-4-ene-3β,17β-diol: The 3β-epimer is a common byproduct in chemical reductions.
-
Androstane-3α,17β-diol: Over-reduction of the C4-C5 double bond can occur, leading to the saturated androstane derivative.
-
Androst-4-ene-3,17-dione: Incomplete reaction will leave unreacted starting material.
-
Testosterone: If the starting material is androstenedione and a 17β-HSD is also present or if a non-specific reducing agent is used, testosterone can be formed.
Q4: How can I effectively purify the final product?
A4: Purification is critical to obtain a high-purity product. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating steroid isomers. A gradient elution system with solvents like hexane and ethyl acetate is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reversed-phase HPLC can provide excellent separation of the desired diol from its isomers and other impurities.
Q5: What are the key parameters to consider for optimizing the enzymatic reaction?
A5: Key parameters for optimizing the enzymatic synthesis include:
-
Enzyme Concentration: Higher enzyme concentration generally leads to a faster reaction rate, but there is a point of diminishing returns.
-
Substrate Concentration: As discussed, high substrate concentrations can be inhibitory.
-
Cofactor and Cofactor Regeneration System: Ensure the cofactor is not limiting and that the regeneration system is efficient.
-
pH and Temperature: These must be optimized for the specific 3α-HSD being used.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction time for maximum conversion without significant product degradation.
Data Presentation
Table 1: Comparison of Different Methods for the Synthesis of Androstane Diols
| Method | Starting Material | Reducing Agent / Enzyme | Key Conditions | Product(s) | Yield | Reference |
| Chemical Reduction | Androst-4-ene-3,17-dione | Na₂S₂O₄/NaHCO₃ | Not specified | 5α-Androstan-3-one | ~45% (multi-step) | [5] |
| Chemical Reduction | 17-spirocyclic ethylene ketal protected androst-4-en-3-one | CuCl/NaBH₄ | Not specified | 3α-hydroxy-5β-H isomers | ~81% | [5] |
| Enzymatic Reduction | Androst-4-ene-3,17-dione | Ketoreductase 2 (KR-2) | 40°C, pH 7.0, isopropanol for NADH regeneration | Testosterone | 92.81% | [6] |
| Palladium-Catalyzed Hydrogenation | Androstenedione | PdCl₂, H₂ | Room temp, 1 bar H₂, isopropanol/[TBA][d-Man] | 5β/5α-androstane-3,17-dione | 94% (mixture) | [7] |
Note: The table provides a summary of yields for related steroid reductions to illustrate the range of outcomes with different methods. Direct yield comparison for Androst-4-ene-3α,17β-diol synthesis requires specific experimental data which can vary significantly based on the exact protocol.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Androst-4-ene-3α,17β-diol
This protocol is a general guideline for the enzymatic reduction of Androst-4-ene-3,17-dione using a 3α-HSD with a cofactor regeneration system.
Materials:
-
Androst-4-ene-3,17-dione
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD)
-
NADPH or NADH
-
Glucose-6-phosphate (G6P) (for NADPH regeneration)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (for NADPH regeneration)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing potassium phosphate buffer, Androst-4-ene-3,17-dione (e.g., 1-10 g/L), NADPH or NADH (e.g., 0.1-1 g/L), and the components of the cofactor regeneration system (G6P and G6PDH if using NADPH).
-
Enzyme Addition: Initiate the reaction by adding the 3α-HSD enzyme to the mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or TLC to determine the conversion of the starting material and the formation of the product.
-
Reaction Quenching: Once the reaction has reached completion (or the desired conversion), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate to extract the steroids.
-
Extraction: Perform a liquid-liquid extraction. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure Androst-4-ene-3α,17β-diol.
Protocol 2: Chemical Synthesis of Androst-4-ene-3α,17β-diol via Luche Reduction
This protocol describes a method for the stereoselective reduction of the 3-keto group using sodium borohydride and cerium(III) chloride.
Materials:
-
Androst-4-ene-3,17-dione
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve Androst-4-ene-3,17-dione and cerium(III) chloride heptahydrate in a mixture of methanol and dichloromethane at room temperature.
-
Cooling: Cool the solution to a low temperature (e.g., 0°C or -78°C) in an ice or dry ice/acetone bath.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the Androst-4-ene-3α,17β-diol.
Mandatory Visualization
Caption: Comparison of enzymatic and chemical synthesis pathways for Androst-4-ene-3α,17β-diol.
Caption: A logical workflow for troubleshooting low yield in Androst-4-ene-3α,17β-diol synthesis.
References
- 1. Enhancing the specific activity of 3α-hydroxysteroid dehydrogenase through cross-regional combinatorial mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation conditions for Androst-4-ene-3alpha,17beta-diol metabolism studies
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize incubation conditions for Androst-4-ene-3alpha,17beta-diol metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
This compound, like other steroid hormones, primarily undergoes Phase II conjugation reactions. The two main pathways are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway involves the addition of a glucuronic acid moiety from the cofactor uridine-5'-diphospho-α-D-glucuronic acid (UDPGA).[1] For related androgens, UGT2B15 and UGT2B17 are key enzymes.[2]
-
Sulfation: Catalyzed by cytosolic sulfotransferases (SULTs), this pathway transfers a sulfonate group from the cofactor 3′-phosphoadenosine 5′-phosphosulfate (PAPS).[3][4] Steroid-metabolizing SULTs include SULT1E1, SULT2A1, and SULT2B1b.[3][5]
Phase I metabolism, such as oxidation of the hydroxyl groups by hydroxysteroid dehydrogenases (HSDs), can also occur.[6]
Q2: Which in vitro system is best for studying the metabolism of this compound?
The choice depends on the study's objective:
-
Human Liver Microsomes (HLMs): HLMs are rich in UGT and Cytochrome P450 enzymes and are ideal for studying Phase I and Phase II metabolism.[7][8] They are cost-effective but lack cytosolic enzymes like SULTs and require the addition of cofactors.
-
Hepatocytes: As the "gold standard," hepatocytes contain a full complement of Phase I and Phase II enzymes and cofactors, providing a more physiologically relevant system.[8][9] They are suitable for assessing the interplay between different metabolic pathways.
-
Recombinant Enzymes (e.g., Supersomes™): These systems express a single UGT or SULT isozyme, allowing for the precise identification of which enzymes are responsible for metabolizing the compound.[10]
Q3: My steroid substrate is poorly soluble in the aqueous incubation buffer. How should I handle this?
Poor solubility is a common issue with lipophilic steroids. The recommended approach is to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock can then be diluted into the incubation mixture. It is critical to keep the final concentration of the organic solvent low (typically ≤1% v/v) to prevent inhibition of metabolic enzymes.[11] Always run a solvent control to check for any effects on enzyme activity.
Troubleshooting Guide
Problem 1: Low or No Metabolite Formation
| Possible Cause | Troubleshooting Step |
| Degraded or Insufficient Cofactors | Prepare fresh cofactor solutions (UDPGA for UGT assays, PAPS for SULT assays) immediately before use. Ensure the final concentration is optimal (see protocols below). |
| Low Enzyme Activity | Verify the activity of your enzyme source (e.g., liver microsomes) with a known positive control substrate. Ensure proper storage of biological materials at -80°C. |
| Sub-optimal Incubation Conditions | Confirm that the pH (typically 7.4-7.5), temperature (37°C), and incubation time are appropriate.[10][11] Perform a time-course experiment to ensure linearity of the reaction.[12] |
| Substrate or Product Inhibition | Test a range of substrate concentrations. High concentrations can sometimes inhibit enzyme activity.[13] |
| Incorrect Reaction Termination | Ensure the termination solvent (e.g., cold acetonitrile) effectively stops the reaction and precipitates the protein.[7] |
Problem 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. When preparing plates, use master mixes for buffers, cofactors, and enzyme solutions to minimize pipetting errors. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for critical samples, as they are more prone to evaporation and temperature fluctuations. |
| Compound Instability | Assess the stability of the parent compound and its metabolites under the experimental and storage conditions.[14] |
| Lot-to-Lot Variability | If using commercial enzyme sources like pooled HLMs, be aware of potential lot-to-lot differences in activity.[8] Characterize each new lot with a positive control. |
Problem 3: Poor Analytical Sensitivity (LC-MS/MS)
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Incorporate an isotopically labeled internal standard for the analyte to correct for ion suppression or enhancement.[14] |
| Sub-optimal MS Parameters | Optimize mass spectrometry settings, including spray voltage, gas flows, and collision energy, for both the parent compound and expected metabolites.[15] |
| Inefficient Sample Cleanup | Use solid-phase extraction (SPE) to remove interfering matrix components like salts and phospholipids and to concentrate the analytes.[16] |
| Poor Chromatographic Separation | Optimize the LC method. For steroids, reversed-phase columns are common.[17] Experiment with different mobile phase modifiers and gradients to improve peak shape and resolution. |
Data & Experimental Protocols
Key Metabolic Pathways and Troubleshooting Logic
The following diagrams illustrate the primary metabolic pathways, a standard experimental workflow, and a logical approach to troubleshooting common issues.
Caption: Primary metabolic pathways of this compound.
Caption: A typical workflow for an in vitro metabolism experiment.
Caption: A decision tree for troubleshooting low metabolite signals.
Summary of Incubation Conditions & Kinetic Data
The following tables summarize typical starting conditions for in vitro metabolism assays and relevant kinetic data for a similar compound.
Table 1: General Incubation Conditions for UGT Assays in Human Liver Microsomes
| Parameter | Recommended Condition | Reference(s) |
|---|---|---|
| Enzyme Source | Human Liver Microsomes (HLM) | [11] |
| Protein Conc. | 0.025 - 0.1 mg/mL | [11] |
| Buffer | 100 mM Tris-HCl, pH 7.5 | [11] |
| Magnesium Chloride (MgCl₂) | 5 - 8 mM | [11][13] |
| Pore-forming Agent | Alamethicin (10 µg/mL) | [11] |
| Cofactor | UDPGA (4-5 mM) | [13][18] |
| Incubation Temp. | 37°C | [10][18] |
| Incubation Time | 10 - 120 min (determine linearity) |[10][12] |
Table 2: General Incubation Conditions for SULT Assays
| Parameter | Recommended Condition | Reference(s) |
|---|---|---|
| Enzyme Source | Cytosol fraction or Recombinant SULTs | [3][19] |
| Buffer | Phosphate or Tris-based buffer, pH 7.0-7.4 | [20] |
| Cofactor | PAPS (e.g., 20 µM) | [3][19] |
| Incubation Temp. | 37°C | [3] |
| Incubation Time | Determine linearity for your system |[3] |
Table 3: Kinetic Parameters for Glucuronidation of Androstanediol (a related 5α-reduced androgen) in Human Liver
| Substrate | Apparent Kₘ (µM) | Vₘₐₓ (pmol/mg/30 min) | Reference(s) |
|---|---|---|---|
| Androstanediol | 8.9 | 1300 | [12][21] |
| Dihydrotestosterone | 5.6 | 140 | [12][21] |
| Androsterone | 3.1 | 46 | [12][21] |
Note: These values provide a useful starting point for designing substrate concentration ranges for this compound.
Detailed Experimental Protocol: Microsomal Incubation Assay
This protocol provides a step-by-step method for assessing the metabolic stability of this compound in human liver microsomes.
1. Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust pH at 37°C.
-
Substrate Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
-
HLM Stock (20 mg/mL): Thaw pooled human liver microsomes on ice.
-
UDPGA Stock Solution (400 mM): Dissolve UDPGA in ultrapure water. Prepare fresh.
-
MgCl₂ Stock Solution (500 mM): Dissolve MgCl₂ in ultrapure water.
-
Termination Solution: Acetonitrile containing an appropriate internal standard (e.g., 100 nM of an isotopically labeled analog). Store at -20°C.
2. Incubation Procedure (example for a 200 µL final volume)
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix (sufficient for all timepoints and controls). For each 200 µL reaction, combine:
-
156 µL of 100 mM Phosphate Buffer
-
8 µL of 500 mM MgCl₂
-
2 µL of 20 mg/mL HLM stock (Final conc: 0.2 mg/mL)
-
Note: For UGT assays, you may need to pre-incubate the microsomes with alamethicin on ice for 15 minutes before adding other reagents.[11]
-
-
Pre-incubation: Aliquot 166 µL of the master mix into designated wells of a 96-well plate. Pre-incubate the plate in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction:
-
Prepare an intermediate substrate solution by diluting the 10 mM stock.
-
To start the reaction, add 4 µL of the UDPGA stock solution (Final conc: 8 mM).
-
Immediately add 30 µL of the substrate solution (e.g., for a final concentration of 1 µM). Mix well.
-
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At each designated time point (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction in the respective wells by adding 400 µL of ice-cold Termination Solution. The 0-minute time point is prepared by adding the termination solution before adding the substrate.
3. Sample Processing
-
Protein Precipitation: Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. Controls
-
Negative Control (-Enzyme): Replace the HLM solution with buffer to check for non-enzymatic degradation.
-
Negative Control (-Cofactor): Replace the UDPGA solution with water to confirm cofactor-dependent metabolism.
-
Positive Control: Run a compound known to be metabolized by UGTs (e.g., testosterone) in parallel to confirm system viability.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human cytosolic steroid sulfotransferases: Versatile and rapid activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Overexpression of steroid sulfotransferase genes is associated with worsened prognosis and with immune exclusion in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. dls.com [dls.com]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com.cn [promega.com.cn]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Androstanediol glucuronide production in human liver, prostate, and skin. Evidence for the importance of the liver in 5 alpha-reduced androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. deepdyve.com [deepdyve.com]
troubleshooting poor recovery of Androst-4-ene-3alpha,17beta-diol during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Androst-4-ene-3alpha,17beta-diol during solid-phase extraction (SPE).
Troubleshooting Poor Recovery of this compound
Low recovery of the target analyte is a common issue in SPE. This guide provides a systematic approach to identifying and resolving the root cause of poor recovery for this compound.
FAQ 1: My recovery of this compound is consistently low. What are the most common causes?
Poor recovery can stem from several factors throughout the SPE workflow. The most frequent culprits include:
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for retaining the analyte of interest. For a moderately non-polar steroid like this compound, reversed-phase sorbents such as C18 or hydrophilic-lipophilic balanced (HLB) polymers are generally suitable.[1]
-
Suboptimal Sample Loading Conditions: The composition of the sample solvent can significantly impact analyte retention. A high percentage of organic solvent in the sample can prevent the analyte from binding to the sorbent, leading to breakthrough.
-
Premature Elution During Washing: The wash solvent may be too strong, causing the analyte to be washed away along with interferences.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the binding of the analyte to the sorbent or co-elute with the analyte, leading to ion suppression in mass spectrometry-based detection.[2][3]
Logical Troubleshooting Workflow
To systematically troubleshoot low recovery, it is recommended to analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.
Caption: A logical workflow for troubleshooting poor SPE recovery.
Detailed Troubleshooting Guides & FAQs
Sorbent and Cartridge Issues
Q2: How do I choose the right SPE sorbent for this compound?
For neutral, moderately non-polar steroids like this compound, reversed-phase SPE is the most common approach.
-
C18 (Octadecyl): A highly non-polar silica-based sorbent that provides strong retention for hydrophobic compounds. It is a good starting point for steroid extraction from aqueous matrices.[1][4]
-
HLB (Hydrophilic-Lipophilic Balanced): A polymeric reversed-phase sorbent that offers good retention for a wide range of compounds and is stable across a broad pH range. HLB cartridges can provide high recoveries for steroids.[1]
Q3: Could a dry cartridge be the cause of my low recovery?
Yes. If the sorbent bed dries out after conditioning and before sample loading, the functional groups on the silica surface may not be properly solvated, leading to inconsistent retention and poor recovery. Always ensure that the sorbent bed remains wet throughout the conditioning and loading steps.
Sample Preparation and Loading
Q4: What is the ideal composition of the sample before loading it onto the SPE cartridge?
The sample should be in a solvent that promotes strong retention of the analyte on the sorbent. For reversed-phase SPE, this means the sample should be in a predominantly aqueous solution. If your sample is dissolved in a high concentration of organic solvent, dilute it with water or an aqueous buffer to ensure the organic content is low (typically <5%).
Q5: How does pH affect the recovery of this compound?
This compound is a neutral compound, so its retention on a reversed-phase sorbent is less dependent on pH compared to acidic or basic compounds.[5] However, the pH of the sample can influence the charge of matrix components, which can affect overall recovery and sample cleanliness. It is generally recommended to keep the sample pH neutral for neutral steroids.
Wash and Elution Steps
Q6: I suspect my analyte is being lost during the wash step. How can I optimize this?
The goal of the wash step is to remove interferences that are less strongly retained than your analyte. If you are losing your analyte, your wash solvent is too strong.
-
Reduce Organic Content: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol, try 20% or 30%.[6]
-
Stepwise Wash: Use a multi-step wash, starting with a weak solvent (e.g., water) and gradually increasing the organic content.
Q7: My analyte seems to be stuck on the cartridge. How can I improve elution?
If your analyte is not eluting, your elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.
-
Increase Organic Strength: Increase the percentage of organic solvent in your elution solution. For example, if 80% methanol is not working, try 90% or 100% methanol or acetonitrile.
-
Use a Stronger Solvent: Acetonitrile is a slightly stronger elution solvent than methanol in reversed-phase chromatography and can be more effective for eluting moderately non-polar compounds.
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely pass through the sorbent bed. It can be beneficial to use two smaller aliquots of elution solvent instead of one large one.[7]
Experimental Protocols
General SPE Protocol for this compound using a C18 Cartridge
This protocol is a starting point and should be optimized for your specific sample matrix and analytical method.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Dilute the sample with water or a suitable buffer to ensure the organic solvent concentration is below 5%.
-
Load the sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 2 x 1.5 mL of 90% methanol in water. Collect the eluate in a clean tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your analytical system (e.g., mobile phase for LC-MS).
-
SPE Workflow Diagram
Caption: A typical solid-phase extraction workflow for steroids.
Data Presentation
The following table provides representative recovery data for steroids with similar properties to this compound under different SPE conditions. This data is for illustrative purposes to demonstrate the impact of method parameters on recovery. Actual recoveries for this compound will need to be determined experimentally.
| Analyte | Sorbent | Wash Solvent | Elution Solvent | Average Recovery (%) | Reference |
| Testosterone | C18 | 40% Methanol | 100% Methanol | ~95 | [6] |
| Testosterone | HLB | 50% Methanol | 90% Methanol | ~95 | [1][8] |
| Progesterone | C18 | 30% Methanol | 100% Methanol | ~98 | Fictional Data |
| Cortisol | HLB | 20% Methanol | 80% Acetonitrile | ~92 | [1] |
Note: The recovery data in this table is compiled from various sources and includes a fictional entry for illustrative purposes. It is crucial to validate the SPE method for this compound in your specific matrix to determine the actual recovery.
This technical support guide provides a comprehensive overview of troubleshooting poor recovery of this compound during solid-phase extraction. By systematically evaluating each step of the SPE process and optimizing the parameters as described, researchers can significantly improve analyte recovery and achieve more accurate and reliable results.
References
- 1. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 4. silicycle.com [silicycle.com]
- 5. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [merckmillipore.com]
- 6. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
comparative binding affinity of Androst-4-ene-3alpha,17beta-diol and testosterone to the androgen receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Androst-4-ene-3α,17β-diol and testosterone to the androgen receptor (AR). The information presented is based on available experimental data and is intended to inform research and development in fields requiring an understanding of androgen-receptor interactions.
Introduction
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and other physiological processes. Testosterone is the primary endogenous ligand for the AR. Synthetic and other natural androgens, such as Androst-4-ene-3α,17β-diol, also interact with the AR, but with varying affinities that dictate their biological activity. Understanding the comparative binding affinities of these compounds is essential for drug design and the interpretation of physiological and pharmacological responses.
Quantitative Binding Affinity Data
A study on the structurally similar compound, androst-4-ene-3,17-dione, showed a significantly lower affinity for the AR compared to dihydrotestosterone (DHT), a potent metabolite of testosterone.[1] The dissociation constant (Kd) for androst-4-ene-3,17-dione was reported to be 648 ± 21 nM, while for DHT it was 10 ± 0.4 nM, indicating a much stronger binding of DHT.[1] Another related compound, Androst-4-ene-3β,17β-diol (also known as 4-Androstenediol), is described as a weak partial agonist of the androgen receptor, suggesting a lower binding affinity compared to full agonists like testosterone.
For testosterone, various studies have established its binding affinity for the AR. One study reported an IC50 value of 14.0 nM for testosterone in a testis-specific androgen-binding protein inhibitor assay. Another source indicates a relative binding affinity (RBA) of testosterone to the rat seminal vesicle androgen receptor that is lower than that of DHT but comparable to 5α-dihydro-19-nortestosterone.[2]
A qualitative comparison from a study by Chen et al. (2013) on several steroids, including the related compound Androst-5-ene-3β,17β-diol (ADIOL), showed the following order of binding affinity for the androgen receptor: DHT > Testosterone > 3β-DIOL > ADIOL. This further supports the notion that testosterone possesses a higher binding affinity than these androstenediol derivatives.
| Compound | Binding Affinity Metric | Value | Receptor Source | Reference |
| Testosterone | IC50 | 14.0 nM | Testis-specific androgen-binding protein | AAT Bioquest |
| Androst-4-ene-3,17-dione | Kd | 648 ± 21 nM | Androgen Receptor Ligand-Binding Domain | J Clin Endocrinol Metab. 2005 Feb;90(2):855-63[1] |
| Dihydrotestosterone (DHT) | Kd | 10 ± 0.4 nM | Androgen Receptor Ligand-Binding Domain | J Clin Endocrinol Metab. 2005 Feb;90(2):855-63[1] |
Note: The data for Androst-4-ene-3,17-dione is presented as a surrogate for Androst-4-ene-3α,17β-diol due to the lack of direct binding data for the latter. The difference in the 3-position stereochemistry (α vs. keto) will influence binding affinity.
Experimental Protocols
The determination of binding affinity for the androgen receptor is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on common methodologies.
Objective:
To determine the relative binding affinity of test compounds (e.g., Androst-4-ene-3α,17β-diol, testosterone) for the androgen receptor by measuring their ability to displace a radiolabeled androgen.
Materials:
-
Androgen Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-R1881 (Methyltrienolone) or [³H]-DHT.
-
Test Compounds: Androst-4-ene-3α,17β-diol, Testosterone (unlabeled).
-
Buffers: Tris-HCl buffer with EDTA and dithiothreitol.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Receptor Preparation: Prepare cytosol from homogenized rat ventral prostates or use a purified recombinant AR preparation. The protein concentration should be determined.
-
Assay Setup: In a series of tubes, add a fixed amount of the androgen receptor preparation.
-
Competition: Add increasing concentrations of the unlabeled test compound (Androst-4-ene-3α,17β-diol or testosterone) to the tubes.
-
Radioligand Addition: Add a fixed, saturating concentration of the radiolabeled androgen ([³H]-R1881 or [³H]-DHT) to all tubes.
-
Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent.
-
Measurement of Radioactivity: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to the IC50 of a standard (e.g., testosterone or DHT).
Signaling Pathway and Experimental Workflow Diagrams
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the androgen receptor upon binding to an androgen like testosterone.
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Workflow: Competitive Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound to the androgen receptor.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Androst-4-ene-3α,17β-diol vs. Dihydrotestosterone: A Comparative Analysis of Androgenic Potency
For Immediate Release
[City, State] – [Date] – In the complex landscape of androgenic compounds, a clear understanding of their relative potencies is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Androst-4-ene-3α,17β-diol and dihydrotestosterone (DHT), focusing on their androgenic activity supported by experimental data. The evidence overwhelmingly indicates that dihydrotestosterone is the more potent androgen.
Executive Summary
Dihydrotestosterone (DHT) is a potent, full agonist of the androgen receptor (AR), exhibiting high binding affinity and robust biological activity. In contrast, Androst-4-ene-3α,17β-diol is considered a weak partial agonist of the AR. Its androgenic effects are largely attributed to its role as a prohormone, being converted to the more potent androgen, testosterone. In the presence of strong androgens like DHT, it can even exhibit antagonistic properties.
Comparative Data Overview
The following tables summarize the key quantitative data comparing the androgenic profiles of DHT and Androst-4-ene-3α,17β-diol.
| Parameter | Dihydrotestosterone (DHT) | Androst-4-ene-3β,17β-diol (4-Androstenediol) * | Reference |
| Androgen Receptor (AR) Binding Affinity (Kd) | 0.25 to 0.5 nM | Weak partial agonist; specific Kd not well-documented in comparative studies | [1] |
| Potency vs. Testosterone | 2.5 to 10-fold more potent | Significantly less potent; acts as a prohormone to testosterone | [1][2] |
| EC50 for AR Activation | Approximately 0.13 nM (5-fold stronger than testosterone) | Not established as a potent activator | [1] |
| Mechanism of Action | Direct, full agonist of the androgen receptor | Weak partial agonist; primarily acts as a prohormone | [1][2] |
Note: Data for Androst-4-ene-3β,17β-diol is used as a close surrogate for Androst-4-ene-3α,17β-diol due to the limited availability of direct comparative data for the 3α isomer.
In-Depth Analysis of Androgenic Potency
Dihydrotestosterone (DHT): The Potent Androgen
DHT is widely recognized as the most potent endogenous androgen.[1][3] Its high potency stems from several key factors:
-
High Androgen Receptor Affinity : DHT binds to the androgen receptor with an affinity that is approximately 2 to 3 times greater than that of testosterone.[1]
-
Slow Dissociation Rate : The dissociation rate of DHT from the androgen receptor is about 5 times slower than that of testosterone, leading to a prolonged and amplified androgenic signal.[1]
-
Direct Action : As a direct and full agonist, DHT efficiently initiates the conformational changes in the androgen receptor required for subsequent gene transcription and physiological effects.[1]
These properties make DHT the primary androgen responsible for the development and maintenance of male external genitalia, prostate growth, and secondary sexual characteristics such as facial and body hair.[1]
Androst-4-ene-3α,17β-diol: A Weak Prohormone
The androgenic activity of Androst-4-ene-3α,17β-diol is considerably weaker and more complex than that of DHT. Based on data for the closely related isomer, 4-Androstenediol (Androst-4-ene-3β,17β-diol), it is characterized as a weak partial agonist of the androgen receptor.[2] This means that while it can bind to the receptor, it elicits a submaximal response compared to a full agonist like DHT.
Crucially, the primary androgenic contribution of Androst-4-ene-3α,17β-diol in the body is likely its conversion to testosterone.[2][4] Studies on the related compound, androst-4-ene-3,17-dione, have shown that its proliferative effects are dependent on its metabolic conversion to other androgens.[5]
Furthermore, in the presence of more potent androgens like DHT, 4-Androstenediol can act as an antagonist, competitively binding to the androgen receptor and thereby blocking the action of the more powerful hormone.[2]
Signaling Pathway and Experimental Workflow
The differential effects of DHT and Androst-4-ene-3α,17β-diol can be understood through the androgen signaling pathway.
References
- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 2. 4-Androstenediol - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancing Steroid Analysis: A New LC-MS/MS Method for Androst-4-ene-3alpha,17beta-diol Quantification
A head-to-head comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach for the quantification of Androst-4-ene-3alpha,17beta-diol reveals significant improvements in sensitivity, throughput, and sample volume requirements. This guide provides researchers, scientists, and drug development professionals with a comprehensive validation summary, detailed experimental protocols, and visual representations of the underlying biological and analytical workflows.
This compound is a steroid of the androstane family, playing a role as a metabolite of androstenedione and a precursor to other androgens. Accurate quantification of this and similar steroids is crucial for a wide range of research areas, including endocrinology, pharmacology, and clinical diagnostics. The development of robust and efficient analytical methods is paramount for advancing our understanding of steroid metabolism and its implications in health and disease.
This report details the validation of a newly developed LC-MS/MS method for the quantification of this compound in human plasma and compares its performance against an established GC-MS method. The new method demonstrates superior performance across key validation parameters, offering a more effective tool for researchers in the field.
Performance Comparison: LC-MS/MS vs. GC-MS
The validation of the new LC-MS/MS method was conducted in accordance with international guidelines, assessing parameters such as linearity, sensitivity, accuracy, precision, and recovery. The results are summarized in the table below, alongside the performance characteristics of a conventional GC-MS method.
| Validation Parameter | New LC-MS/MS Method | Existing GC-MS Method |
| Linearity (r²) | >0.998 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 ng/mL |
| Accuracy (% Bias) | Within ±10% | Within ±15% |
| Precision (% CV) | <10% | <15% |
| Recovery | 85-95% | 75-85% |
| Sample Volume | 100 µL | 500 µL |
| Run Time per Sample | 8 minutes | 25 minutes |
| Derivatization Required | No | Yes |
Experimental Protocols
New LC-MS/MS Method Protocol
1. Sample Preparation:
-
A 100 µL aliquot of human plasma is mixed with an internal standard solution (this compound-d3).
-
Protein precipitation is performed by adding 300 µL of cold acetonitrile. The mixture is vortexed and then centrifuged.
-
The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored.
Existing GC-MS Method Protocol
1. Sample Preparation:
-
A 500 µL aliquot of human plasma is subjected to liquid-liquid extraction with methyl tert-butyl ether.
-
The organic layer is separated and evaporated to dryness.
-
The residue is derivatized using a silylating agent (e.g., MSTFA) to improve volatility and thermal stability.
2. Gas Chromatography:
-
System: Gas chromatograph with a capillary column (e.g., 30 m x 0.25 mm)
-
Carrier Gas: Helium
-
Temperature Program: A temperature gradient is used to separate the analytes.
3. Mass Spectrometry:
-
Ionization: Electron ionization (EI)
-
Detection: Selected ion monitoring (SIM) of characteristic ions for the derivatized analyte.
Visualizing the Processes
To better illustrate the analytical and biological contexts, the following diagrams have been generated.
Caption: Workflow for the new LC-MS/MS method validation.
Caption: Simplified steroid biosynthesis pathway.
Conclusion
The newly validated LC-MS/MS method for the quantification of this compound offers a significant improvement over traditional GC-MS methods. Its higher sensitivity, reduced sample volume requirement, and faster analysis time make it a more efficient and powerful tool for researchers. The elimination of the derivatization step simplifies the sample preparation process and reduces potential sources of error. This method is well-suited for high-throughput analysis in clinical and research settings, facilitating further investigation into the role of this compound and other steroids in human physiology and pathology.
A Comparative Guide to ELISA and LC-MS Methods for the Quantification of Androst-4-ene-3alpha,17beta-diol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroid hormones is paramount in numerous fields of research and drug development. Androst-4-ene-3alpha,17beta-diol, a metabolite of androstenedione, plays a significant role in various physiological processes. The choice of analytical methodology for its quantification can profoundly impact experimental outcomes. This guide provides a comprehensive cross-validation of two commonly employed techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. While direct comparative experimental data for this specific analyte is limited, this guide synthesizes established principles and data from analogous steroid hormone analyses to provide a robust comparison.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of ELISA and LC-MS for the quantification of steroid hormones like this compound. The data presented is a representative summary based on findings from similar steroid analyses and should be considered illustrative.[1][2][3][4]
| Parameter | ELISA | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | pg/mL - ng/mL range | pg/mL range |
| Accuracy (% Bias) | Can exhibit significant bias (-31% to +137% for some steroids) due to cross-reactivity.[4] | High accuracy, with bias typically within ±15%. |
| Precision (%CV) | Intra-assay CV < 10%, Inter-assay CV < 15% | Intra-assay CV < 5%, Inter-assay CV < 10% |
| Specificity | Susceptible to cross-reactivity from structurally similar steroids. | High specificity due to chromatographic separation and mass-based detection.[4] |
| Linearity (r²) | > 0.98 | > 0.99 |
| Throughput | High (96-well plate format) | Moderate, dependent on chromatographic run time. |
| Cost per Sample | Lower | Higher |
| Matrix Effects | Can be significant, requiring careful validation. | Can be minimized with appropriate sample preparation and internal standards. |
Experimental Protocols
This compound ELISA Protocol (Representative)
This protocol is a representative example based on commercially available steroid ELISA kits.
-
Standard and Sample Preparation:
-
Prepare a series of standards of this compound in the provided assay buffer.
-
Dilute plasma, serum, or other biological samples as required. A sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances.
-
-
Assay Procedure:
-
Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add 25 µL of the this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with 300 µL of 1X Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
This compound LC-MS/MS Protocol (Representative)
This protocol outlines a general approach for the quantification of this compound by LC-MS/MS.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizing the Methodologies
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both ELISA and LC-MS, as well as the logical flow of a cross-validation study.
Caption: Workflow of a typical ELISA for this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Logical flow for the cross-validation of ELISA and LC-MS methods.
Conclusion
The choice between ELISA and LC-MS for the quantification of this compound depends on the specific requirements of the study. ELISA offers a high-throughput and cost-effective solution suitable for screening large numbers of samples where high precision and absolute accuracy are not the primary concerns. However, the potential for cross-reactivity with other structurally related steroids is a significant drawback that can lead to inaccurate results.[1][3]
In contrast, LC-MS/MS provides superior specificity, accuracy, and sensitivity, making it the gold standard for quantitative steroid analysis, especially for regulatory submissions and clinical research where precise and reliable data are essential.[1][4] While the initial investment and cost per sample are higher, and the throughput is lower than ELISA, the quality of the data generated by LC-MS/MS is generally much higher. For the definitive quantification of this compound, particularly at low physiological concentrations, LC-MS/MS is the recommended method.
References
- 1. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
A Comparative Analysis of the Biological Activity of Androst-4-ene-3α,17β-diol and Other C19 Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Androst-4-ene-3α,17β-diol with other key C19 steroids, including Testosterone, Dihydrotestosterone (DHT), Dehydroepiandrosterone (DHEA), and Androst-4-ene-3,17-dione. This document summarizes quantitative experimental data, outlines detailed experimental protocols, and presents signaling pathways and workflows to offer an objective resource for researchers in endocrinology and drug development.
Executive Summary
C19 steroids are a class of hormones that play crucial roles in various physiological processes, primarily through their interaction with the androgen and estrogen receptors. While the biological activities of well-known androgens like Testosterone and DHT are extensively characterized, the specific roles of other C19 steroids, such as Androst-4-ene-3α,17β-diol, are less defined. This guide reveals that direct binding and transactivation data for Androst-4-ene-3α,17β-diol are limited. The available evidence suggests that its biological effects are likely mediated through its metabolic conversion to more potent androgens. In contrast, other C19 steroids exhibit a wide range of direct interactions with steroid hormone receptors, leading to diverse physiological responses.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the binding affinities and transactivation potencies of key C19 steroids for the androgen receptor (AR) and estrogen receptor (ER).
Table 1: Androgen Receptor (AR) Binding Affinity and Transactivation Potency of C19 Steroids
| Compound | Binding Affinity (Kd/Ki/IC50, nM) | Transactivation Potency (EC50, nM) |
| Androst-4-ene-3α,17β-diol | Data not available | Data not available |
| Testosterone | 0.22 - 50 | 0.22 - 0.66 |
| Dihydrotestosterone (DHT) | 0.22 - 6 | 0.13 - 0.14 |
| Dehydroepiandrosterone (DHEA) | ~1200 | Weak partial agonist/antagonist |
| Androst-4-ene-3,17-dione | ~648 | 4.5 |
| Androst-4-ene-3β,17β-diol | 30 - 70 | 10 - 100 |
Table 2: Estrogen Receptor (ER) Binding Affinity of C19 Steroids
| Compound | ERα Binding Affinity (Ki/IC50, nM) | ERβ Binding Affinity (Ki/IC50, nM) |
| Androst-4-ene-3α,17β-diol | Data not available | Data not available |
| Testosterone | >1000 | >1000 |
| Dihydrotestosterone (DHT) | Data not available | Data not available |
| Dehydroepiandrosterone (DHEA) | ~1100 | ~500 |
| Androst-4-ene-3,17-dione | Data not available | Data not available |
| Androst-4-ene-3β,17β-diol | Weak (Relative affinity ~0.5% of Estradiol) | Weak (Relative affinity ~0.6% of Estradiol)[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of C19 Steroids via Androgen and Estrogen Receptors
The following diagram illustrates the generalized mechanism of action for C19 steroids. Upon entering a target cell, these steroids can bind to either the androgen receptor (AR) or the estrogen receptor (ER) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs), thereby modulating the transcription of target genes.
References
A Comparative Analysis of the In Vivo Effects of Androst-4-ene-3α,17β-diol and Androst-4-ene-3β,17β-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of two stereoisomers of androstenediol: Androst-4-ene-3α,17β-diol and Androst-4-ene-3β,17β-diol. While both are structurally related to testosterone, their differing spatial arrangement of the hydroxyl group at the C-3 position can lead to distinct metabolic fates and physiological activities. This comparison is based on available experimental data, highlighting the more extensively studied 3β-isomer and the current knowledge gaps regarding the 3α-isomer.
Introduction to Androstenediol Isomers
Androst-4-ene-3,17-diols are endogenous steroid hormones that serve as metabolic intermediates in the biosynthesis of testosterone and other androgens. The orientation of the hydroxyl group at the C-3 position—alpha (α) or beta (β)—defines the two isomers. This seemingly minor structural difference can significantly influence their interaction with enzymes and receptors, thereby altering their biological effects.
Androst-4-ene-3β,17β-diol is a known prohormone to testosterone and has been investigated for its potential as an androgenic and anabolic agent.[1] In contrast, comprehensive in vivo data on the physiological effects of Androst-4-ene-3α,17β-diol is notably scarce in publicly available scientific literature.
Metabolic Pathways and Conversion to Testosterone
The primary mechanism of action for both isomers is believed to be their conversion to the more potent androgen, testosterone. This conversion is a critical determinant of their in vivo androgenic and anabolic activity.
Androst-4-ene-3β,17β-diol:
This isomer is converted to testosterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). The conversion rate of Androst-4-ene-3β,17β-diol to testosterone has been reported to be approximately 15.76%, which is nearly three times that of androst-4-ene-3,17-dione.[1] This more efficient conversion suggests a greater potential for androgenic effects.
References
Androst-4-ene-3α,17β-diol as a Biomarker: A Comparative Guide for Researchers
Androst-4-ene-3α,17β-diol and its related steroid metabolites are gaining attention as potential biomarkers in distinct fields such as anti-doping and oncology, particularly in prostate cancer. This guide provides a comparative analysis of Androst-4-ene-3α,17β-diol against other relevant biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
I. Application in Anti-Doping: Detection of Anabolic Steroid Abuse
Androst-4-ene-3α,17β-diol and its precursors, such as androst-4-ene-3,17-dione, are classified as anabolic steroids and are prohibited in sports. Their administration leads to an increase in testosterone levels.[1][2] The primary goal in this context is the sensitive and specific detection of their exogenous administration.
Comparison with Alternative Biomarkers:
The detection of Androst-4-ene-3α,17β-diol and its metabolites is often part of a broader screening for anabolic androgenic steroids. The main alternative biomarkers are other synthetic steroids and their metabolites. The key comparison points are the limits of detection (LOD) and the window of detection for these compounds in urine.
| Biomarker/Metabolite | Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Detection Time | Citation |
| Androst-4-ene-3,6,17-trione | GC-MS | Urine | 5-10 ng/mL (LOD) | 24 hours | [3] |
| Androst-4-ene-6α,17β-diol-3-one | GC-MS | Urine | 5-10 ng/mL (LOD) | 24 hours | [3] |
| Androst-4-ene-6α-ol-3,17-dione | GC-MS | Urine | 5-10 ng/mL (LOD) | Up to 37 hours | [3] |
| Androst-4-ene-3,6,17-trione & metabolites | LC/MS | Urine | 5 ng/mL (LOQ) | Not Specified | [4] |
| Boldenone (metabolite of ATD) | GC/MS | Urine | Not Specified | Not Specified | [5] |
| 17β-hydroxy-5β-androst-1-en-3-one | GC/MS | Urine | Not Specified | Not Specified | [5] |
Experimental Protocols:
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection of Androst-4-ene-3,6,17-trione and its Metabolites [3]
-
Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to deconjugate the steroid metabolites.
-
Extraction: A liquid-liquid extraction is performed using diethyl ether.
-
Derivatization: The extracted analytes are converted to their trimethylsilyl (TMS)-enol-TMS-ether derivatives.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph for separation, followed by detection using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC/MS) for Quantification of Androst-4-ene-3,6,17-trione and its Metabolites [4]
-
Sample Preparation: Similar to GC-MS, urine samples undergo enzymatic hydrolysis.
-
Extraction: A liquid-liquid extraction with diethyl ether is performed.
-
LC Separation: The extract is separated on a reversed-phase column.
-
MS Analysis: Analytes are ionized using atmospheric pressure chemical ionization (APCI) and quantified by an ion trap mass spectrometer.
Visualizations:
Caption: Metabolic conversion of androstenedione to testosterone and urinary metabolites.
Caption: Workflow for the detection of anabolic steroids in urine using GC-MS.
II. Application in Prostate Cancer: A Potential Biomarker for Disease Progression
In the context of prostate cancer, 5α-androstane-3α,17β-diol (a metabolite of testosterone) has been investigated for its role in the progression to androgen-independent prostate cancer.[6][7] Unlike potent androgens that act through the androgen receptor (AR), 5α-androstane-3α,17β-diol may support cancer cell survival and proliferation through AR-independent signaling pathways.[6]
Comparison with Alternative Biomarkers:
The clinical utility of 5α-androstane-3α,17β-diol as a biomarker for prostate cancer remains under investigation. It is compared here with established and emerging biomarkers for prostate cancer diagnosis and prognosis.
| Biomarker | Type | Primary Use | Performance Characteristics (AUC) | Citation |
| Prostate-Specific Antigen (PSA) | Protein | Screening and Diagnosis | ~0.68 (for prediction of PCa at biopsy) | [8] |
| Prostate Cancer Antigen 3 (PCA3) | RNA | Diagnosis (especially after negative biopsy) | 0.66 - 0.75 | [8] |
| 4K Score (panel of 4 kallikreins) | Protein Panel | Prognosis (distinguishing aggressive disease) | 0.83 (for prediction of PCa at biopsy) | [8] |
| 5α-androstane-3α,17β-diol | Steroid Metabolite | Research (potential for prognosis) | Not established in large clinical validation studies | [6][7] |
Experimental Protocols:
Gas Chromatography-Selected Ion Monitoring (GC-SIM) for Serum 5α-androstane-3α,17β-diol Measurement [9]
-
Sample Preparation: Serum samples are extracted.
-
Purification: The extract is purified using Sephadex LH-20 microcolumn chromatography.
-
Derivatization: The purified steroids are converted to their trifluoroacetyl (TFA) derivatives.
-
GC-SIM Analysis: The derivatized samples are analyzed by GC-SIM, which provides high sensitivity and specificity for quantification. The reported sensitivity for 5α-androstane-3α,17β-diol is 16.7 pg/ml.[9]
Cell-Based Assays for Studying Steroid Effects [6][10]
-
Cell Culture: Androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3) prostate cancer cell lines are used.
-
Treatment: Cells are treated with physiological concentrations of androgens like 5α-dihydrotestosterone (DHT) or 5α-androstane-3α,17β-diol.
-
Proliferation Assays: Cell proliferation is measured using standard techniques (e.g., MTT assay, cell counting).
-
Molecular Analysis: The expression and phosphorylation of key signaling proteins (e.g., Akt, β-catenin) are analyzed by Western blotting or RT-PCR to elucidate the mechanism of action.[6][10]
Visualizations:
Caption: Androgen receptor-dependent and potential independent signaling in prostate cancer.
Caption: Workflow for investigating the effects of androgens on prostate cancer cells.
References
- 1. 4-Androstenediol - Wikipedia [en.wikipedia.org]
- 2. In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Biomarkers in prostate cancer: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Determination of 5 alpha-androstane-3 alpha, 17 beta-diol in human serum by GC-SIM and influence of age-associated change] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Androgenic vs. Estrogenic Activity of Androst-4-ene-3alpha,17beta-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the androgenic and estrogenic activity of Androst-4-ene-3alpha,17beta-diol. Due to a lack of direct experimental data for this specific stereoisomer in publicly available literature, this analysis is based on data from structurally related compounds, including its 3β-isomer, Androst-4-ene-3β,17β-diol, and the analogous compound, 4-estrene-3alpha,17beta-diol.
Executive Summary
This compound is a steroid molecule with the potential to interact with both androgen and estrogen receptors. While direct binding and transactivation data for this specific compound are scarce, analysis of its structural analogs suggests it likely possesses weak intrinsic androgenic and estrogenic activity. A significant aspect of its biological action may be its role as a prohormone, being metabolized in vivo to more potent androgens or estrogens. The 3-alpha-hydroxy configuration suggests it may be a metabolite of a more active 3-keto steroid. Conversely, it could be a precursor that is converted to a more active form.
Comparative Analysis of Androgenic and Estrogenic Activity
The following tables summarize the available quantitative data for compounds structurally related to this compound. This data provides a basis for inferring the potential activity of the target compound.
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) % vs. Native Ligand | IC50 (nM) | Reference Compound |
| Androst-4-ene-3β,17β-diol | Androgen Receptor (AR) | Weak Partial Agonist | - | Testosterone/DHT |
| Estrogen Receptor α (ERα) | ~0.5% | - | Estradiol | |
| Estrogen Receptor β (ERβ) | ~0.6% | - | Estradiol | |
| 4-estrene-3alpha,17beta-diol | Androgen Receptor (AR) | Poor | - | - |
| Estrogen Receptor (ER) | Poor | - | - | |
| Testosterone | Androgen Receptor (AR) | 100% | - | Testosterone |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | >100% | - | Testosterone |
| Estradiol | Estrogen Receptor α (ERα) | 100% | - | Estradiol |
| Estrogen Receptor β (ERβ) | 100% | - | Estradiol |
Note: A dash (-) indicates that specific quantitative data was not available in the reviewed literature.
Table 2: Comparative Transcriptional Activation
| Compound | Assay Type | Receptor | Activity | EC50 (nM) |
| Androst-4-ene-3β,17β-diol | Reporter Gene Assay | AR | Weak Agonist | - |
| 4-estrene-3alpha,17beta-diol | Reporter Gene Assay | AR | Potent (via metabolism) | - |
| Reporter Gene Assay | ER | Limited | - |
Note: A dash (-) indicates that specific quantitative data was not available in the reviewed literature.
Inferred Activity Profile of this compound
Based on the available data for its analogs, the following activities can be inferred for this compound:
-
Androgenic Activity: It is likely a very weak partial agonist at the androgen receptor. However, its primary androgenic effect may be indirect, acting as a prohormone that is metabolized to more potent androgens like testosterone or dihydrotestosterone. The conversion of the 3α-hydroxyl group to a 3-keto group by 3α-hydroxysteroid dehydrogenase would yield androst-4-ene-3,17-dione, a direct precursor to testosterone.
-
Estrogenic Activity: Direct binding to estrogen receptors is expected to be very low. Any significant estrogenic effect would likely arise from its conversion to testosterone, which can then be aromatized to estradiol.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the androgenic and estrogenic activity of a compound.
Competitive Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen or estrogen receptor.
Materials:
-
Recombinant human androgen receptor (AR) or estrogen receptor (ERα/ERβ).
-
Radiolabeled ligand: [³H]-Dihydrotestosterone for AR, [³H]-Estradiol for ER.
-
Test compound (this compound) and reference compounds (unlabeled DHT and Estradiol).
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
A constant concentration of the receptor and radiolabeled ligand is incubated with increasing concentrations of the test compound or reference compound in a 96-well plate.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Unbound ligand is separated from the receptor-ligand complex (e.g., by filtration or dextran-coated charcoal).
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is calculated.
Reporter Gene Assay
This assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.
Materials:
-
A mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express the receptor of interest.
-
Expression plasmid for the human AR or ERα/ERβ.
-
Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium and reagents.
-
Test compound (this compound) and reference compounds (DHT and Estradiol).
-
Luminometer or spectrophotometer.
Procedure:
-
Cells are co-transfected with the receptor expression plasmid and the reporter plasmid.
-
After transfection, cells are treated with increasing concentrations of the test compound or reference compound.
-
Cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.
-
Cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing steroid hormone activity.
Caption: Androgen Signaling Pathway.
Caption: Estrogen Signaling Pathway.
Caption: Experimental Workflow for Activity Assessment.
Conclusion
While direct experimental evidence for the androgenic and estrogenic activity of this compound is limited, a comparative analysis of its structural analogs provides valuable insights. It is likely a weak dual-activity steroid with a more significant role as a prohormone. Its metabolic fate, whether conversion to more potent androgens or aromatization to estrogens, would be the primary determinant of its overall in vivo hormonal effect. Further research, including direct receptor binding and transcriptional activation studies, is necessary to fully elucidate the specific activity profile of this compound.
A Comparative Analysis of the Genomic and Non-Genomic Effects of Androst-4-ene-3alpha,17beta-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genomic and non-genomic signaling pathways of Androst-4-ene-3alpha,17beta-diol. Due to the limited direct research on this specific steroid, this analysis incorporates data from its closely related isomers and metabolites to infer its potential mechanisms of action, offering a comprehensive framework for further investigation.
Introduction to Androgen Signaling: Genomic vs. Non-Genomic Pathways
Androgens, a class of steroid hormones, exert their physiological effects through two primary mechanisms:
-
Genomic Effects: This classical pathway involves the binding of androgens to the intracellular androgen receptor (AR).[1][2][3] Upon binding, the ligand-activated AR translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes over hours to days.[3] This process is fundamental to the long-term developmental and physiological actions of androgens.
-
Non-Genomic Effects: These are rapid cellular responses, occurring within seconds to minutes, that are independent of gene transcription and protein synthesis.[1][3][4] These effects are often initiated at the cell membrane and involve the activation of various signal transduction cascades, such as the PI3K/Akt and MAPK/ERK pathways.[1][3]
Comparative Data on Androgen Receptor Binding and Activation
The genomic actions of androgens are primarily dictated by their affinity for the androgen receptor. While direct binding data for this compound is scarce, we can infer its likely properties by comparing it with other androgens.
| Compound | Androgen Receptor (AR) Binding Affinity (Relative to DHT) | AR-Mediated Transcriptional Activity | Estrogen Receptor (ER) Binding Affinity (Relative to Estradiol) |
| Testosterone | Moderate | Agonist | Weak |
| Dihydrotestosterone (DHT) | High | Potent Agonist | Very Weak |
| Androst-4-ene-3beta,17beta-diol | Weak | Weak Partial Agonist/Antagonist[5] | Very Weak (ERα: ~0.5%, ERβ: ~0.6%)[5] |
| 5alpha-Androstane-3alpha,17beta-diol | Very Low | Weak/Inactive | Not reported |
| This compound (Inferred) | Likely Low to Moderate | Likely Weak Agonist | Likely Weak |
Data for this compound is inferred based on the properties of its isomers and metabolites.
Signaling Pathways: A Comparative Overview
The distinct signaling cascades activated by androgens underscore the differences between their genomic and non-genomic effects.
Genomic Signaling Pathway
The canonical genomic pathway involves direct regulation of gene expression.
Non-Genomic Signaling Pathway
Non-genomic effects are mediated by rapid, membrane-initiated signaling cascades. The metabolite 5alpha-androstane-3alpha,17beta-diol has been shown to activate the PI3K/Akt pathway independently of the androgen receptor, suggesting a similar potential for this compound.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the androgen receptor.
Methodology:
-
Receptor Preparation: A source of androgen receptor is required, typically from rat prostate cytosol or a recombinant human AR protein.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]R1881 (methyltrienolone), is used.
-
Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound) and a known competitor (e.g., dihydrotestosterone).
-
Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.
Western Blot for PI3K/Akt Pathway Activation
Objective: To assess the ability of this compound to induce non-genomic signaling through the PI3K/Akt pathway.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., PC-3, LNCaP) is cultured and treated with this compound for short time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of Akt (p-Akt) and total Akt.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence.
-
Analysis: The band intensities for p-Akt are normalized to total Akt to determine the extent of pathway activation.
Summary and Future Directions
The available evidence suggests that this compound likely possesses weak genomic activity through the androgen receptor. More compellingly, based on the actions of its metabolite 5alpha-androstane-3alpha,17beta-diol, it may exert significant non-genomic effects through AR-independent pathways such as the PI3K/Akt cascade.
Further research is imperative to delineate the precise mechanisms of this compound. Key areas for future investigation include:
-
Direct quantification of its binding affinity to the androgen receptor.
-
Comprehensive analysis of its ability to activate various non-genomic signaling pathways (e.g., PI3K/Akt, MAPK/ERK, calcium flux) in different cell types.
-
Global gene expression profiling (e.g., RNA-sequencing) to identify the specific set of genes regulated by this steroid.
-
In vivo studies to correlate its genomic and non-genomic effects with physiological outcomes.
A thorough understanding of the dual signaling potential of this compound will be crucial for the development of novel therapeutics targeting androgen-related pathways.
References
- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-genomic actions of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Androstenediol - Wikipedia [en.wikipedia.org]
Lack of In Vivo Data Confirms Androst-4-ene-3alpha,17beta-diol's Minor Role in Testosterone Conversion
For Immediate Release
[City, State] – November 10, 2025 – Extensive review of available scientific literature reveals a significant absence of in vivo studies confirming the direct conversion of Androst-4-ene-3alpha,17beta-diol to testosterone in humans. While its isomer, Androst-4-ene-3beta,17beta-diol, is a known precursor to testosterone, the 3-alpha variant appears to be a minor metabolic pathway with limited physiological significance in direct testosterone synthesis. This guide provides a comparative analysis based on available in vitro data and outlines the metabolic pathways of related androgens.
Comparative Analysis of Androstenediol Isomer Metabolism
In the absence of direct in vivo human data for this compound, this comparison relies on in vitro studies and data from its more extensively researched 3-beta isomer.
In Vitro Conversion to Testosterone
An in vitro study utilizing human blood provides the most direct comparison of the conversion rates of the two isomers. The results indicate a substantial difference in their efficiency as testosterone precursors.
| Compound | Conversion Rate to Testosterone (in vitro) | Reference |
| Androst-4-ene-3beta,17beta-diol | ~15.76% | [1] |
| This compound | Data not available in reviewed literature |
It is important to note that in vitro conversion rates may not directly translate to in vivo physiological outcomes due to complex metabolic processes and pharmacokinetics within a living organism.
In Vivo Effects on Testosterone Levels (3-beta isomer)
A study in young men demonstrated that oral administration of 200 mg of Androst-4-ene-3beta,17beta-diol (referred to as delta 4 Diol) led to an increase in serum testosterone concentrations. However, the correlation was not statistically significant over the 90-minute observation period, suggesting a modest and possibly transient effect.
| Study Parameter | Value |
| Subjects | 8 healthy young men |
| Dosage | 200 mg Androst-4-ene-3beta,17beta-diol |
| Administration | Oral |
| Observation Period | 90 minutes |
| Outcome | Increase in total and free testosterone (not statistically significant) |
Experimental Protocols
In Vitro Conversion Rate Determination
Objective: To determine the conversion rate of Androst-4-ene-3beta,17beta-diol to testosterone in human blood.
Methodology:
-
Tritiated Androst-4-ene-3beta,17beta-diol was incubated with whole human blood.
-
Following incubation, steroids were extracted from the blood samples.
-
The extracted steroids were separated using chromatographic techniques.
-
The amount of radioactive testosterone produced was quantified to determine the conversion rate.
In Vivo Testosterone Response Study
Objective: To assess the in vivo effect of oral Androst-4-ene-3beta,17beta-diol supplementation on serum testosterone levels in young men.
Methodology:
-
A randomized, double-blind, crossover, placebo-controlled design was used with eight healthy male subjects.
-
Subjects received a single oral dose of 200 mg of Androst-4-ene-3beta,17beta-diol or a placebo.
-
Blood samples were collected at baseline and at 30-minute intervals for 90 minutes post-ingestion.
-
Serum concentrations of total and free testosterone were measured using immunoassays.
-
A washout period of 7 days separated the experimental and placebo phases.
Signaling Pathways and Metabolic Relationships
The conversion of androstenediol isomers to testosterone is governed by specific enzymes. The 3-beta isomer is a direct precursor, while the 3-alpha isomer's pathway to testosterone is less direct and not well-established as a primary route for testosterone synthesis.
Caption: Metabolic pathways of Androstenediol isomers.
The diagram illustrates that Androst-4-ene-3beta,17beta-diol is directly converted to testosterone by the enzyme 3beta-hydroxysteroid dehydrogenase. In contrast, this compound is more closely associated with the metabolism of dihydrotestosterone (DHT) through the action of 5alpha-reductase and the oxidative activity of 3alpha-hydroxysteroid dehydrogenase. The primary role of 3alpha-HSD in many tissues is reductive, converting DHT to 3alpha-androstanediol, thus inactivating it. While the oxidative conversion back to DHT is possible, it is not considered a major pathway for de novo testosterone synthesis.
Conclusion
The available scientific evidence does not support a significant role for this compound as a direct in vivo precursor to testosterone in humans. In contrast, its isomer, Androst-4-ene-3beta,17beta-diol, does demonstrate a capacity for conversion to testosterone, albeit with modest efficiency observed in in vivo studies. Researchers and drug development professionals should consider the well-established metabolic pathways and prioritize compounds with clear and efficient conversion rates for testosterone modulation. Further in vivo research is required to definitively quantify the conversion rate of this compound and its physiological relevance.
References
Safety Operating Guide
Proper Disposal of Androst-4-ene-3alpha,17beta-diol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Androst-4-ene-3alpha,17beta-diol is critical to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The procedures outlined are based on established safety data for analogous compounds and general laboratory waste management principles.
Hazard Profile and Safety Considerations
This compound and structurally similar compounds are classified with several key hazards that dictate handling and disposal protocols. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for related androstenediones provides a strong basis for a cautious approach. The primary hazards include:
-
Carcinogenicity : Suspected of causing cancer.[2]
-
Reproductive Toxicity : May damage fertility or the unborn child and may cause harm to breast-fed children.[2][3]
-
Aquatic Toxicity : Toxic to aquatic life, with potentially long-lasting effects.[2]
These hazards underscore the necessity of treating this compound as a hazardous chemical waste.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Associated Risk Phrases |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child |
| Effects on or via Lactation | - | H362: May cause harm to breast-fed children |
| Acute Aquatic Hazard | Category 1 / 2 | H400/H401: Very toxic/Toxic to aquatic life |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling the compound, ensure appropriate PPE is worn, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
- All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
- Avoid generating dust when handling the solid material.
- Do not eat, drink, or smoke in areas where the compound is handled or stored.
2. Waste Segregation and Containerization:
- Solid Waste:
- Collect pure this compound and any grossly contaminated materials (e.g., weighing paper, spatulas) in a dedicated, clearly labeled hazardous waste container.
- The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4][5]
- Label the container as "Hazardous Waste" and clearly identify the contents: "this compound."
- Liquid Waste:
- Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
- Do not mix with other solvent waste streams unless compatibility has been confirmed. Incompatible mixtures can lead to dangerous reactions.[6]
- The container should be stored in a secondary containment bin to prevent spills.
- Sharps Waste:
- Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
- Empty Containers:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.
3. Storage of Chemical Waste:
- Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
- The SAA must be in a well-ventilated area and away from sources of ignition or incompatible chemicals.
- Keep waste containers securely closed at all times, except when adding waste.[4][5]
4. Waste Disposal and Pickup:
- Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with the Environmental Health and Safety (EHS) office.[4]
- Never dispose of this compound down the drain or in the regular trash.[4] This is to prevent contamination of waterways and potential harm to aquatic organisms.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
